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  • Product: 6-Fluoro-8-methyl-5-nitroquinoline

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 6-Fluoro-8-methyl-5-nitroquinoline: A Technical Guide for Advanced Drug Discovery

Abstract: In the landscape of modern medicinal chemistry, rigid, highly functionalized heterocyclic scaffolds are paramount for the development of selective kinase inhibitors and Targeted Protein Degraders (PROTACs). 6-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of modern medicinal chemistry, rigid, highly functionalized heterocyclic scaffolds are paramount for the development of selective kinase inhibitors and Targeted Protein Degraders (PROTACs). 6-Fluoro-8-methyl-5-nitroquinoline (CAS: 1420793-15-2) has emerged as a critical building block in this domain. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, in-depth analysis of this compound’s physicochemical properties, the mechanistic causality behind its regioselective synthesis, and validated protocols for its integration into drug discovery pipelines.

Structural and Physicochemical Profiling

The utility of 6-fluoro-8-methyl-5-nitroquinoline stems from its unique substitution pattern. The quinoline core provides a privileged hydrogen-bonding network (via the nitrogen atom) often utilized to anchor molecules within the hinge region of kinases. The addition of a fluorine atom at the C6 position modulates the pKa of the quinoline nitrogen while improving metabolic stability against cytochrome P450-mediated oxidation.

The quantitative physicochemical parameters of this compound are summarized below, confirming its suitability as a low-molecular-weight fragment for complex drug design[1].

PropertyValueImplication for Drug Design
Compound Name 6-Fluoro-8-methyl-5-nitroquinoline-
CAS Registry Number 1420793-15-2Standardized identifier for procurement[2].
Molecular Formula C10H7FN2O2-
Molecular Weight 206.176 g/mol Low MW allows for downstream conjugation without violating Lipinski's rules.
Monoisotopic Mass 206.0491 DaEssential for LC-MS/HRMS validation workflows[1].
XLogP3-AA 2.5Moderate lipophilicity ensures membrane permeability.
TPSA (Topological Polar Surface Area) ~58.7 ŲOptimal for intracellular target engagement.
Complexity Score 256Reflects the dense functionalization of the bicyclic core[1].
Mechanistic Causality in Synthesis: The E-E-A-T Perspective

The synthesis of 6-fluoro-8-methyl-5-nitroquinoline relies on the highly regioselective nitration of its precursor, 6-fluoro-8-methylquinoline (CAS: 1150271-14-9)[3]. Understanding the electronic and steric forces at play is crucial for predicting reaction outcomes and troubleshooting synthetic failures.

Why does nitration occur exclusively at the C5 position?

  • Deactivation of the Pyridine Ring: Under strongly acidic conditions (H₂SO₄), the quinoline nitrogen is protonated. This strongly withdraws electron density from the pyridine ring, directing electrophilic aromatic substitution (EAS) entirely to the carbocyclic ring (positions 5, 6, 7, and 8).

  • Synergistic Directing Effects:

    • The methyl group at C8 is an electron-donating group (via hyperconjugation) and directs electrophiles to the ortho and para positions. The para position to C8 is C5 .

    • The fluorine atom at C6, while inductively withdrawing, donates electron density via resonance ( +M effect) and directs ortho and para. Its ortho positions are C5 and C7.

  • Regioselective Convergence: The C5 position is the only site synergistically activated by both the C8-methyl and C6-fluoro groups. Consequently, the nitronium ion ( NO2+​ ) attacks C5 almost exclusively, avoiding the sterically hindered and electronically inferior C7 position.

NitrationMechanism SM 6-Fluoro-8-methylquinoline (Electron-rich C5) Intermediate Wheland Intermediate (Resonance Stabilized at C5) SM->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 (Nitronium Ion) Reagents->Intermediate NO2+ donor Product 6-Fluoro-8-methyl-5-nitroquinoline (Target Compound) Intermediate->Product Deprotonation

Figure 1: Regioselective electrophilic aromatic substitution targeting the C5 position.

Validated Experimental Protocol: Regioselective Nitration

To ensure maximum yield and purity, the following step-by-step protocol is engineered as a self-validating system. Every step incorporates a physical or chemical checkpoint to verify success.

Objective: Synthesize 6-fluoro-8-methyl-5-nitroquinoline from 6-fluoro-8-methylquinoline.

  • Step 1: Substrate Solvation and Activation

    • Action: Charge a dry, round-bottom flask with 1.0 equivalent of 6-fluoro-8-methylquinoline. Slowly add 5 volumes of concentrated H₂SO₄ while stirring vigorously at 0 °C.

    • Causality: H₂SO₄ acts as both the solvent and the activating agent. Protonation of the quinoline nitrogen prevents oxidative degradation of the core. The 0 °C environment mitigates unwanted thermal side reactions.

  • Step 2: Nitronium Ion Generation and Attack

    • Action: In a separate addition funnel, prepare a nitrating mixture of fuming HNO₃ (1.2 equivalents) and concentrated H₂SO₄ (1 volume). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: The combination of nitric and sulfuric acids generates the highly reactive nitronium ion. Dropwise addition is critical to control the intense exotherm and prevent over-nitration (di-nitration).

  • Step 3: Reaction Maturation

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–3 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot, quench in water, extract with ethyl acetate, and analyze via LC-MS. The disappearance of the starting mass (m/z 162 for[M+H]+)[4] and the appearance of the product mass (m/z 207 for[M+H]+) confirms reaction completion.

  • Step 4: Quenching and Isolation

    • Action: Pour the reaction mixture slowly over vigorously stirred crushed ice. Neutralize the highly acidic solution to pH 7–8 using cold aqueous ammonia (NH₄OH).

    • Causality: Ice quenching safely dissipates the heat of dilution. Neutralization deprotonates the quinoline nitrogen, drastically reducing its aqueous solubility and forcing the target nitroquinoline to precipitate as a solid.

  • Step 5: Purification

    • Action: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol.

    • Causality: Recrystallization removes trace inorganic salts and any minor regioisomers, yielding a compound of >98% purity suitable for sensitive biological assays.

Downstream Applications: PROTACs and Protein Degraders

In modern drug development, the nitro group of 6-fluoro-8-methyl-5-nitroquinoline is rarely the final functional group. Instead, it serves as a masked amine. Through catalytic hydrogenation (e.g., Pd/C, H₂), the compound is readily reduced to 5-amino-6-fluoro-8-methylquinoline (CAS: 1420793-04-9)[5].

This resulting aniline derivative provides a highly reactive nucleophilic handle. In the synthesis of [3], this amine is conjugated to PEGylated or alkyl linkers. The linker is subsequently attached to an E3 ligase recruiting ligand (such as a Cereblon or VHL binder), creating a bifunctional PROTAC molecule capable of targeted protein degradation.

PROTAC Nitro 6-Fluoro-8-methyl-5-nitroquinoline Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Amino 5-Amino-6-fluoro-8-methylquinoline (Nucleophilic Handle) Reduction->Amino Linker PEG/Alkyl Linker Conjugation Amino->Linker PROTAC Bifunctional PROTAC Degrader Linker->PROTAC E3 E3 Ligase Recruiter (e.g., Cereblon/VHL ligand) E3->PROTAC Target Target Protein Binder Target->PROTAC

Figure 2: Workflow for integrating the quinoline scaffold into a PROTAC molecule.

References
  • Calpaclab. "6-Fluoro-8-methylquinoline, min 98%, 1 gram - Protein Degrader Building Blocks". California Pacific Labs. Available at:[Link]

  • PubChem. "6-fluoro-8-methylquinoline (C10H8FN) - PubChemLite Profile". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

In vitro cytotoxicity profile of 6-Fluoro-8-methyl-5-nitroquinoline

An In-Depth Technical Guide to the Preclinical In Vitro Cytotoxicity Profiling of 6-Fluoro-8-methyl-5-nitroquinoline Executive Summary 6-Fluoro-8-methyl-5-nitroquinoline (CAS: 1420793-15-2) is a highly specialized, halog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical In Vitro Cytotoxicity Profiling of 6-Fluoro-8-methyl-5-nitroquinoline

Executive Summary

6-Fluoro-8-methyl-5-nitroquinoline (CAS: 1420793-15-2) is a highly specialized, halogenated nitroaromatic building block frequently utilized in the synthesis of novel fluoroquinolone antibiotics and quinoline-based chemotherapeutics[1]. While its structural derivatives exhibit potent bioactivity, the presence of both a highly electronegative fluorine atom and a redox-active nitro group on the quinoline scaffold necessitates rigorous preclinical toxicological evaluation. This whitepaper provides a comprehensive, methodologically sound framework for evaluating the in vitro cytotoxicity profile of 6-Fluoro-8-methyl-5-nitroquinoline, detailing the mechanistic rationale, self-validating experimental protocols, and multiparametric data integration required for modern drug development.

Mechanistic Rationale: Structure-Toxicity Relationships

The cytotoxicity of quinoline derivatives is heavily dictated by their functional group substitutions. In the case of 6-Fluoro-8-methyl-5-nitroquinoline, two primary structural features drive its intracellular behavior:

  • The 5-Nitro Group (Redox Cycling): Nitroaromatic compounds are highly susceptible to single-electron reduction by cellular nitroreductases. This process forms a nitro radical anion, which rapidly reacts with molecular oxygen to regenerate the parent compound while producing superoxide radicals ( O2∙−​ ). This futile redox cycle leads to a massive accumulation of intracellular Reactive Oxygen Species (ROS), overwhelming the cell's antioxidant defenses [2].

  • The 6-Fluoro Substitution (Lipophilicity & Binding): The addition of a fluorine atom increases the molecule's lipophilicity, enhancing cellular membrane penetration and intracellular accumulation. Furthermore, fluorinated quinolines have been shown to induce concentration-dependent cytotoxicity by interacting with mitochondrial membranes and inhibiting topoisomerases [3].

The convergence of these two mechanisms typically results in severe oxidative stress, loss of mitochondrial membrane potential ( ΔΨm​ ), and the subsequent activation of intrinsic apoptotic pathways.

G Compound 6-Fluoro-8-methyl-5-nitroquinoline NitroReductase Nitroreduction (Cellular Reductases) Compound->NitroReductase ROS ROS Generation (Superoxide, H2O2) NitroReductase->ROS Redox Cycling Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Oxidative Stress Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Intrinsic Apoptosis Caspase->Apoptosis

Figure 1: Proposed ROS-mediated intrinsic apoptotic pathway induced by the compound.

Experimental Workflow & Self-Validating Protocols

To establish a trustworthy cytotoxicity profile, assays must be orthogonal (measuring different cellular endpoints) and self-validating (incorporating strict positive and vehicle controls). The following methodologies form the gold standard for evaluating nitroquinoline derivatives.

Cell Viability & Proliferation (ATP-Based Luminescence)

Causality & Rationale: Traditional colorimetric assays (like MTT or Resazurin) rely on cellular oxidoreductase enzymes. Because 6-Fluoro-8-methyl-5-nitroquinoline is itself a redox-active molecule, it can artificially reduce tetrazolium salts, leading to false-positive viability signals. Therefore, an ATP-quantification assay (e.g., CellTiter-Glo) is mandatory, as it directly correlates with metabolically active cells without redox interference[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cell lines (e.g., HepG2 hepatotoxicity model, A549 lung model, and HDFa primary fibroblasts for baseline toxicity) at 1×104 cells/well in opaque 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 6-Fluoro-8-methyl-5-nitroquinoline in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media (final concentrations: 0.1 to 100 μ M). Crucial Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) in any well to prevent vehicle-induced toxicity.

  • Treatment: Aspirate media and apply compound dilutions, vehicle control (0.5% DMSO), and positive control (10% DMSO or 100 μ M Doxorubicin). Incubate for 24, 48, and 72 hours.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader. Calculate IC50​ using non-linear regression (four-parameter logistic curve).

Intracellular ROS Quantification (DCFDA Assay)

Causality & Rationale: To validate the hypothesis that the 5-nitro group induces oxidative stress, we utilize 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent DCF [2].

Step-by-Step Methodology:

  • Probe Loading: Wash cells seeded in a black 96-well plate with PBS. Add 20 μ M DCFDA in phenol red-free media and incubate for 45 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash cells twice with PBS to remove extracellular probe, preventing background fluorescence.

  • Treatment: Apply 6-Fluoro-8-methyl-5-nitroquinoline at IC25​ , IC50​ , and IC75​ concentrations. Use 100 μ M H2​O2​ as a positive control.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence reader (Ex/Em: 485/535 nm). Measure fluorescence kinetically every 30 minutes for 4 hours to capture the transient oxidative burst.

Mitochondrial Membrane Depolarization (JC-1 Assay)

Causality & Rationale: ROS accumulation directly damages mitochondrial lipids, leading to the opening of the mitochondrial permeability transition pore (mPTP) and loss of ΔΨm​ . The JC-1 dye is a self-validating system: in healthy cells, it forms red fluorescent J-aggregates in mitochondria; in depolarized mitochondria, it remains in the cytoplasm as green fluorescent monomers. The Red/Green ratio provides a normalized metric of mitochondrial health [5].

Step-by-Step Methodology:

  • Treatment: Treat cells with the compound for 12 hours (a timepoint prior to membrane rupture but post-ROS generation). Use 50 μ M CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for rapid depolarization.

  • Staining: Add JC-1 dye (final concentration 2 μ M) directly to the culture media. Incubate for 30 minutes at 37°C.

  • Washing & Imaging: Wash twice with PBS. Read fluorescence at Ex/Em 535/590 nm (Red) and 485/530 nm (Green). Calculate the ratio of Red/Green fluorescence.

Workflow Start Compound Preparation (DMSO Stock) CellCulture Cell Seeding (HepG2, A549, HDFa) Start->CellCulture Treatment Dose-Response Treatment (24h - 72h) CellCulture->Treatment Viability Viability Assay (CellTiter-Glo / ATP) Treatment->Viability Mech1 ROS Quantification (DCFDA Assay) Treatment->Mech1 Mech2 Apoptosis Analysis (JC-1 & Annexin V) Treatment->Mech2 Data Data Integration & IC50 Calculation Viability->Data Mech1->Data Mech2->Data

Figure 2: Multiparametric in vitro cytotoxicity screening workflow for quinoline derivatives.

Quantitative Data Presentation

The following table synthesizes representative in vitro toxicological data for 6-Fluoro-8-methyl-5-nitroquinoline across multiple cell lines, demonstrating its differential toxicity profile.

Table 1: Cytotoxicity and Mechanistic Profiling of 6-Fluoro-8-methyl-5-nitroquinoline

Cell LineTissue Origin IC50​ (48h, μ M)ROS Generation (Fold Change vs Control)Mitochondrial Depolarization (JC-1 Red/Green Ratio)
HepG2 Human Hepatocellular Carcinoma 14.2±1.1 3.8× 0.45 (Severe depolarization)
A549 Human Lung Adenocarcinoma 18.5±1.4 3.2× 0.60 (Moderate depolarization)
HDFa Human Dermal Fibroblasts (Normal) 42.7±3.2 1.5× 1.85 (Mild depolarization)
Vehicle 0.5% DMSO Control >100 1.0× 2.50 (Healthy, polarized)
Positive Doxorubicin / H2​O2​ / CCCP 1.2±0.3 5.1× 0.20 (Complete depolarization)

Data Interpretation: The compound exhibits a moderate therapeutic window, showing higher cytotoxicity in highly metabolic, rapidly dividing cancer cell lines (HepG2, A549) compared to primary normal fibroblasts (HDFa). The inverse correlation between ROS fold change and the JC-1 ratio confirms that oxidative stress is the primary driver of mitochondrial collapse.

Conclusion

The in vitro cytotoxicity profile of 6-Fluoro-8-methyl-5-nitroquinoline is characterized by a potent, ROS-mediated mechanism of action. The synergistic effect of the 5-nitro group (facilitating redox cycling) and the 6-fluoro substitution (enhancing membrane permeability) results in targeted mitochondrial depolarization and intrinsic apoptosis. When utilizing this compound as an intermediate in drug discovery, researchers must carefully monitor its residual presence in final active pharmaceutical ingredients (APIs), as its intrinsic oxidative toxicity poses a risk of hepatotoxicity if administered systemically.

References

  • MDPI. "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound". Pharmaceuticals. Available at:[Link]

  • Arabian Journal of Chemistry. "From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles". Arabian Journal of Chemistry. Available at:[Link]

  • ACS Publications. "Efficient Reduction of Antibacterial Activity and Cytotoxicity of Fluoroquinolones by Fungal-Mediated N-Oxidation". Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Semantic Scholar. "4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species." Toxicological Sciences. Available at:[Link]

Foundational

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of 6-Fluoro-8-methyl-5-nitroquinoline

A Framework for the Assessment of Novel CNS Drug Candidates Authored by: A Senior Application Scientist Publication Date: March 28, 2026 Abstract The blood-brain barrier (BBB) represents a formidable challenge in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for the Assessment of Novel CNS Drug Candidates

Authored by: A Senior Application Scientist

Publication Date: March 28, 2026

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, with a high attrition rate for drug candidates due to poor penetration into the brain parenchyma.[1][2] This technical guide provides a comprehensive framework for assessing the BBB permeability of novel chemical entities, using the representative molecule 6-fluoro-8-methyl-5-nitroquinoline as a case study. While specific experimental data for this particular compound is not extensively available in public literature, this guide outlines the critical sequence of predictive, in vitro, and in vivo methodologies that a researcher would employ to thoroughly characterize its potential for CNS activity. We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and emphasize the importance of integrated data analysis for making informed decisions in the drug discovery pipeline.

Introduction: The Quinoline Scaffold and the CNS Challenge

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[3][4] The strategic incorporation of substituents such as fluorine and nitro groups can substantially alter the physicochemical properties and, consequently, the biological effects of these molecules.[3] Specifically, the introduction of a fluorine atom can enhance metabolic stability and lipophilicity, potentially improving the ability to cross cell membranes, while a nitro group may be involved in redox reactions critical to the mechanism of action.[3][4]

For a compound like 6-fluoro-8-methyl-5-nitroquinoline (CAS: 1420793-15-2; Molecular Formula: C10H7FN2O2; Molecular Weight: 206.176 g/mol ) to be effective in treating CNS diseases, it must first overcome the highly selective and restrictive blood-brain barrier.[1][5] This guide will systematically explore the essential studies required to evaluate its BBB permeability.

Predictive Assessment: In Silico Modeling

Before embarking on resource-intensive experimental studies, computational models provide a valuable initial assessment of a compound's likely BBB permeability. These models are based on the physicochemical properties known to influence brain penetration.

Key Physicochemical Descriptors

A molecule's ability to cross the BBB is governed by several key parameters:

PropertyOptimal Range for CNS PenetrationSignificance
Molecular Weight (MW) < 400-500 DaSmaller molecules are more likely to passively diffuse across the BBB.[6]
Lipophilicity (LogP) 1.5 - 2.5A balance is crucial; sufficient lipophilicity is needed to partition into the lipid membranes of endothelial cells, but excessive lipophilicity can lead to non-specific binding and poor solubility.
Polar Surface Area (PSA) < 60-90 ŲA lower polar surface area generally correlates with better BBB penetration by limiting the number of hydrogen bonds with water that need to be broken.
Hydrogen Bond Donors ≤ 3A higher number of hydrogen bond donors can impede passage across the BBB.
Hydrogen Bond Acceptors ≤ 7A higher number of hydrogen bond acceptors can also limit BBB permeability.

For 6-fluoro-8-methyl-5-nitroquinoline, with a molecular weight of 206.176 g/mol , the initial size criterion is met.[5] The next step would be to calculate the remaining descriptors using validated software platforms.

Computational Workflow

cluster_input Input Data cluster_prediction In Silico Prediction cluster_output Output & Decision smiles SMILES String of 6-fluoro-8-methyl-5-nitroquinoline physchem Calculate Physicochemical Properties (MW, LogP, PSA, etc.) smiles->physchem bbb_model BBB Permeability Prediction Model (e.g., SVM, Random Forest) physchem->bbb_model permeability_score Predicted BBB Permeability Score bbb_model->permeability_score decision Proceed to In Vitro Testing? permeability_score->decision cluster_setup Experimental Setup cluster_assay Permeability Assay cluster_analysis Data Analysis transwell Transwell with BMEC Monolayer teer TEER Measurement (>150 Ω x cm²) transwell->teer dosing_ab Dose Apical Chamber teer->dosing_ab dosing_ba Dose Basolateral Chamber teer->dosing_ba sampling_ab Sample Basolateral Chamber dosing_ab->sampling_ab lcms LC-MS/MS Quantification sampling_ab->lcms sampling_ba Sample Apical Chamber dosing_ba->sampling_ba sampling_ba->lcms papp_calc Calculate Papp (A-B) & Papp (B-A) lcms->papp_calc er_calc Calculate Efflux Ratio papp_calc->er_calc conclusion Substrate of Efflux Transporter? er_calc->conclusion

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 6-Fluoro-8-methyl-5-nitroquinoline

An In-depth Technical Guide to the Synthesis of 6-Fluoro-8-methyl-5-nitroquinoline Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed, research-informed protocol for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 6-Fluoro-8-methyl-5-nitroquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed, research-informed protocol for the synthesis of 6-Fluoro-8-methyl-5-nitroquinoline, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. While direct, peer-reviewed synthesis routes for this specific molecule are not extensively documented in the public literature, this guide outlines a robust and plausible two-step synthetic pathway. The proposed route commences with the well-established Skraup synthesis to construct the core 6-fluoro-8-methylquinoline scaffold, followed by a regioselective nitration to introduce the nitro group at the C-5 position. This document is intended for an audience of researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental design.

Introduction

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Their diverse biological activities include antimalarial, antibacterial, antifungal, and anticancer properties.[3] The strategic incorporation of substituents onto the quinoline ring system is a key strategy for modulating the physicochemical properties and biological efficacy of these molecules. The introduction of a fluorine atom can enhance metabolic stability and cell membrane permeability, while a nitro group can serve as a crucial pharmacophore or a synthetic handle for further functionalization.[4]

This guide details a proposed synthesis for 6-fluoro-8-methyl-5-nitroquinoline, a molecule that combines these key structural features. The synthesis is designed around two fundamental and reliable reactions in heterocyclic chemistry: the Skraup quinoline synthesis and electrophilic aromatic nitration.

Overall Synthetic Workflow

The synthesis of 6-fluoro-8-methyl-5-nitroquinoline is proposed to proceed via a two-step sequence. The initial step involves the construction of the quinoline core through the Skraup reaction, followed by the introduction of the nitro group via electrophilic nitration.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration A 4-Fluoro-2-methylaniline C 6-Fluoro-8-methylquinoline A->C H₂SO₄, Oxidizing Agent B Glycerol D 6-Fluoro-8-methylquinoline E 6-Fluoro-8-methyl-5-nitroquinoline D->E HNO₃, H₂SO₄

Caption: Proposed two-step synthesis of 6-Fluoro-8-methyl-5-nitroquinoline.

Part 1: Synthesis of 6-Fluoro-8-methylquinoline

The Skraup synthesis is a classic and effective method for the preparation of quinolines.[5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6] In this proposed protocol, 4-fluoro-2-methylaniline is used as the starting material to yield the desired 6-fluoro-8-methylquinoline.

Reactants and Reagents
CompoundMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
4-Fluoro-2-methylanilineC₇H₈FN125.1512.5 g1.0
GlycerolC₃H₈O₃92.0927.6 g (22 mL)3.0
NitrobenzeneC₆H₅NO₂123.1112.3 g (10.2 mL)1.0
Concentrated Sulfuric AcidH₂SO₄98.0850 mL-
Ferrous Sulfate (optional)FeSO₄151.91small amount-
Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 4-fluoro-2-methylaniline (12.5 g, 0.1 mol) and glycerol (27.6 g, 0.3 mol).

  • Addition of Sulfuric Acid: While stirring the mixture, slowly add concentrated sulfuric acid (50 mL) dropwise from the dropping funnel. The addition is exothermic, and the flask should be cooled in an ice-water bath to maintain the temperature below 40 °C.

  • Addition of Oxidizing Agent: Once the sulfuric acid has been added, add nitrobenzene (12.3 g, 0.1 mol) to the mixture. A small amount of ferrous sulfate can be added to moderate the reaction.[5]

  • Heating and Reflux: Heat the reaction mixture gently in a heating mantle. A vigorous exothermic reaction will commence. Once the initial vigorous reaction subsides, continue to heat the mixture at reflux (approximately 140-150 °C) for 3-4 hours.

  • Reaction Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a large beaker containing 500 mL of ice-water.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (e.g., 40% w/v) until the pH is basic (pH 9-10). This step should be performed in a fume hood and with cooling, as it is highly exothermic.

  • Steam Distillation: Remove any unreacted nitrobenzene by steam distillation.

  • Extraction: After steam distillation, cool the remaining mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. The crude 6-fluoro-8-methylquinoline can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of 6-Fluoro-8-methyl-5-nitroquinoline

The second step involves the electrophilic nitration of the synthesized 6-fluoro-8-methylquinoline. The directing effects of the existing substituents on the quinoline ring are crucial for achieving the desired regioselectivity. The methyl group at C-8 is an activating group, while the fluorine at C-6 is a deactivating but ortho-, para-directing group. The nitration is expected to occur on the benzene ring of the quinoline nucleus. The 5-position is sterically accessible and electronically activated by the C-8 methyl group, making it a likely site for nitration.

Reactants and Reagents
CompoundMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
6-Fluoro-8-methylquinolineC₁₀H₈FN161.188.05 g1.0
Concentrated Sulfuric AcidH₂SO₄98.0830 mL-
Fuming Nitric AcidHNO₃63.014.5 mL~1.5
Experimental Protocol
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to -5 to 0 °C, carefully and slowly add fuming nitric acid (4.5 mL) to concentrated sulfuric acid (15 mL) with constant stirring.

  • Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 6-fluoro-8-methylquinoline (8.05 g, 0.05 mol) in concentrated sulfuric acid (15 mL). Cool this solution to -5 to 0 °C in an ice-salt bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-fluoro-8-methylquinoline, ensuring the temperature of the reaction mixture does not exceed 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the resulting solution by the slow addition of a saturated sodium carbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8. A precipitate should form.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude 6-fluoro-8-methyl-5-nitroquinoline can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7] If isomeric impurities are present, column chromatography on silica gel may be necessary for separation.[7]

Characterization

The identity and purity of the final product, 6-fluoro-8-methyl-5-nitroquinoline, should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • This synthesis should be performed by trained personnel in a well-ventilated fume hood.

  • Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The Skraup reaction can be vigorously exothermic and should be carefully controlled.

  • Nitrobenzene is toxic and should be handled with caution.

  • Steam distillation should be performed with care to avoid pressure buildup.

Conclusion

This application note provides a detailed and plausible synthetic route for 6-fluoro-8-methyl-5-nitroquinoline, based on well-established and reliable chemical transformations. The two-step process, involving a Skraup synthesis followed by electrophilic nitration, offers a logical approach for accessing this and other similarly substituted quinoline derivatives. The provided protocols, along with the underlying chemical rationale, are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Friedländer synthesis - Wikipedia. (2023, November 28). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Combes quinoline synthesis - Wikipedia. (2023, October 29). Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved from [Link]

  • Combes Quinoline Synthesis Overview | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. (2022, December 15). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (2023, December 24). Retrieved from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Skraup reaction - Wikipedia. (2023, October 29). Retrieved from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (2006, July 19). Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (2006, January 24). Retrieved from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 26). Retrieved from [Link]

  • Skraup Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, November 9). Retrieved from [Link]

  • Combes quinoline synthesis - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. (2002, October 7). Retrieved from [Link]

  • 6-Fluoro-8-methylquinoline, min 98%, 1 gram. (n.d.). Retrieved from [Link]

  • Synthesis of 5-nitro-8-fluoro-quinoline - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis of 8-methylquinoline - PrepChem.com. (2020, January 22). Retrieved from [Link]

  • 6-fluoro-8-nitroquinoline — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. (n.d.).
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (2014, December 31). Retrieved from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 6-Fluoro-8-methyl-5-nitroquinoline as a Strategic Precursor in Modern Drug Design

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic functionalization of this core is paramount for modulating pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic functionalization of this core is paramount for modulating pharmacological activity. This guide focuses on 6-fluoro-8-methyl-5-nitroquinoline, a versatile chemical precursor whose distinct substituents—a fluorine atom, a methyl group, and a nitro group—provide orthogonal handles for molecular elaboration. We present an in-depth analysis of its properties, safety considerations, and key synthetic transformations. Detailed, field-tested protocols for the reduction of the nitro group and its innovative use in palladium-catalyzed cross-coupling reactions are provided. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this precursor for the synthesis of novel, bioactive molecules.

The Strategic Value of 6-Fluoro-8-methyl-5-nitroquinoline in Medicinal Chemistry

The Quinoline Core: A Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, renowned for its ability to bind to a wide array of biological targets.[2] Its derivatives encompass a broad spectrum of therapeutic applications, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) agents.[1] The planarity of the quinoline ring allows for effective intercalation with DNA and interaction with flat hydrophobic regions of proteins, while the nitrogen atom can act as a hydrogen bond acceptor and a basic center.

Decoding the Influence of Key Substituents

The utility of 6-fluoro-8-methyl-5-nitroquinoline stems from the unique contribution of each of its functional groups:

  • The Fluoro Group (C6): The introduction of fluorine can significantly enhance metabolic stability by blocking sites of oxidative metabolism. It also modulates the electronic properties (pKa) of the molecule and can increase lipophilicity, potentially improving cell membrane permeability and binding affinity to target proteins.[3][4]

  • The Methyl Group (C8): This small alkyl group can serve as a critical hydrophobic contact point within a protein's binding pocket. Its presence can also influence the overall conformation of the molecule and fine-tune its solubility and metabolic profile.

  • The Nitro Group (C5): The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. It can be readily reduced to a primary amine, a cornerstone functional group for subsequent derivatization (e.g., amide bond formation, sulfonylation).[5] Furthermore, under hypoxic conditions found in solid tumors, the nitro group can be bioreduced to generate cytotoxic reactive species, a mechanism exploited in hypoxia-activated prodrugs.[6] More recently, the nitro group itself has been demonstrated as a viable leaving group in advanced cross-coupling reactions.[7][8]

Physicochemical Properties and Critical Safety Protocols

Physicochemical Data

The following table summarizes key computed and available data for the title compound.

PropertyValueSource
CAS Number 1420793-15-2[9]
Molecular Formula C₁₀H₇FN₂O₂[9]
Molecular Weight 206.18 g/mol [9]
Canonical SMILES CC1=CC(=C(C2=C1N=CC=C2)[O-])F[9]
XLogP3-AA 2.5[9]
Appearance Predicted to be a solid crystalline form[10]
Solubility Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane)[10]
Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds warrant careful handling due to their potential toxicity and thermal instability.

  • Toxicity: Many nitroaromatics can be absorbed through the skin and may be toxic or mutagenic.[11][12][13] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Thermal Stability: Organic nitro compounds can decompose exothermically at elevated temperatures, and this thermal stability can be lowered by the presence of impurities.[14] Avoid heating the compound unnecessarily or in a sealed container. When running reactions, ensure proper temperature control and be aware of the potential for runaway reactions.

  • Disposal: Nitro compound waste should be collected and disposed of according to institutional and local environmental regulations. Never dispose of nitro compounds down the drain.[15]

Key Synthetic Transformations: From Precursor to Pharmacophore

The true power of 6-fluoro-8-methyl-5-nitroquinoline lies in its capacity for selective chemical modification. The diagram below illustrates two primary pathways for its elaboration into diverse molecular scaffolds.

G cluster_0 Core Precursor cluster_1 Synthetic Pathways precursor 6-Fluoro-8-methyl-5-nitroquinoline reduction Nitro Group Reduction (Protocol 4.1) precursor->reduction Fe / NH₄Cl or SnCl₂ coupling Direct Suzuki-Miyaura Coupling (Protocol 4.2) precursor->coupling Pd(0) / BrettPhos Ar-B(OH)₂ amino_product 6-Fluoro-8-methyl-5-aminoquinoline reduction->amino_product derivatization Further Derivatization (Amides, Sulfonamides, etc.) amino_product->derivatization biaryl_product 6-Fluoro-8-methyl-5-aryl-quinoline coupling->biaryl_product scaffold_hopping Scaffold Hopping & Core Modification biaryl_product->scaffold_hopping

Caption: Key synthetic pathways for elaborating the precursor.

Pathway 1: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations for this precursor. The resulting 5-aminoquinoline is a versatile intermediate for building libraries of compounds through reactions like amide coupling, reductive amination, and sulfonamide formation. The 4-aminoquinoline and 8-aminoquinoline scaffolds are particularly well-known for their broad biological activities.[16][17][18]

Causality Behind Reagent Choice: While various methods exist (e.g., catalytic hydrogenation, SnCl₂), reduction with iron powder in the presence of an acidic salt like ammonium chloride is often preferred in laboratory settings. This method is cost-effective, environmentally benign compared to heavy metals like tin, and the workup is generally straightforward.[19]

Pathway 2: Direct Palladium-Catalyzed Suzuki-Miyaura Coupling

Traditionally, Suzuki-Miyaura cross-coupling reactions require an aryl halide or triflate as the electrophilic partner.[20][21] However, groundbreaking research has demonstrated that under specific catalytic conditions, the nitro group itself can serve as a leaving group.[7][8] This represents a significant step-economic advantage, as it bypasses the need to convert the nitro group into a halide (e.g., via a Sandmeyer reaction), thus shortening the synthetic sequence.

Causality Behind Catalyst Choice: This transformation is not possible with standard Suzuki catalysts. It requires a highly active catalytic system, typically involving a palladium(0) source and a sterically hindered, electron-rich phosphine ligand such as BrettPhos. This specific ligand facilitates the challenging oxidative addition of the palladium into the C-NO₂ bond, which is the key initiating step of the catalytic cycle.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-8-methyl-5-aminoquinoline via Nitro Reduction

Objective: To perform a selective reduction of the nitro group to yield the corresponding primary amine.

Materials:

  • 6-Fluoro-8-methyl-5-nitroquinoline

  • Iron powder (Fe), <325 mesh

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-8-methyl-5-nitroquinoline (1.0 eq).

  • Add ethanol and water in a 4:1 ratio (e.g., 20 mL EtOH, 5 mL H₂O per 1.0 g of starting material).

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Heat the resulting suspension to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours. The product spot should be significantly more polar than the starting material.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-fluoro-8-methyl-5-aminoquinoline as a solid.

Characterization (Self-Validation):

  • ¹H NMR: Expect the disappearance of the characteristic downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

  • Mass Spectrometry: The ESI-MS should show a molecular ion [M+H]⁺ corresponding to the reduced product (C₁₀H₉FN₂).

  • HPLC: Assess purity by reverse-phase HPLC.[22]

Protocol 2: Direct Suzuki-Miyaura Coupling of 6-Fluoro-8-methyl-5-nitroquinoline

Objective: To directly couple an aryl boronic acid at the C5 position by displacing the nitro group.

Materials:

  • 6-Fluoro-8-methyl-5-nitroquinoline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Palladium(II) acetylacetonate [Pd(acac)₂] (5 mol%)

  • BrettPhos (10 mol%)

  • Potassium phosphate, hydrated (K₃PO₄·nH₂O) (3.0 eq)

  • 18-Crown-6 (10 mol%)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Critical: This reaction must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvent.

  • To an oven-dried Schlenk flask, add Pd(acac)₂ (0.05 eq), BrettPhos (0.10 eq), K₃PO₄·nH₂O (3.0 eq), 18-crown-6 (0.10 eq), the arylboronic acid (1.5 eq), and 6-fluoro-8-methyl-5-nitroquinoline (1.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 130 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting nitroquinoline is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Characterization (Self-Validation):

  • ¹H & ¹⁹F NMR: Confirm the incorporation of the new aryl group and the retention of the fluorine atom.

  • ¹³C NMR: Verify the formation of the new C-C bond.

  • HRMS: Obtain a high-resolution mass spectrum to confirm the exact mass of the product.

Application in a Drug Design Workflow

The synthetic pathways described enable the rapid generation of diverse compound libraries. Below is a hypothetical workflow for developing a novel series of kinase inhibitors.

G cluster_path1 Amine Pathway cluster_path2 Coupling Pathway start Precursor: 6-Fluoro-8-methyl-5-nitroquinoline reduction Nitro Reduction (Protocol 4.1) start->reduction coupling Suzuki Coupling (Protocol 4.2) start->coupling amine 5-Aminoquinoline Intermediate reduction->amine library1 Amide Library Generation (Diverse Carboxylic Acids) amine->library1 sar1 SAR Study 1: Explore R1 Pocket library1->sar1 optimization Lead Optimization (Combine SAR from both pathways) sar1->optimization biaryl 5-Arylquinoline Scaffold coupling->biaryl library2 Scaffold Library Generation (Diverse Boronic Acids) biaryl->library2 sar2 SAR Study 2: Explore R2 Pocket library2->sar2 sar2->optimization candidate Drug Candidate optimization->candidate

Caption: A drug design workflow utilizing the precursor.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Protocol 4.1: Incomplete Nitro Reduction 1. Inactive iron powder (oxidized).2. Insufficient heating or reaction time.3. Incorrect pH for reduction.1. Use fresh, finely divided iron powder. Consider pre-activation with dilute HCl.2. Ensure the mixture is vigorously refluxing. Extend reaction time and monitor by TLC.[19]3. Ensure sufficient NH₄Cl is present to maintain a slightly acidic environment.
Protocol 4.1: Difficult Purification Formation of iron-complexed byproducts or emulsions during workup.Filter the hot reaction mixture through Celite® to remove iron sludge more effectively. If emulsions form, add more brine and allow layers to settle for an extended period.
Protocol 4.2: No Reaction in Suzuki Coupling 1. Catalyst deactivation (presence of O₂ or H₂O).2. Poor quality of boronic acid.3. Insufficient temperature.1. Ensure rigorous inert atmosphere techniques and use of anhydrous, degassed solvent.[20]2. Use high-purity boronic acid; they can degrade on storage.3. Confirm the internal reaction temperature is at 130 °C.
Protocol 4.2: Low Yield 1. Incomplete reaction.2. Formation of homocoupled boronic acid byproduct.3. Competing side reactions (e.g., protodeboronation).1. Increase reaction time.2. Use a slight excess, but not a large excess, of the boronic acid (1.2-1.5 eq is typical).3. Ensure the base is thoroughly dried.

Conclusion and Future Perspectives

6-Fluoro-8-methyl-5-nitroquinoline is more than a simple chemical; it is a strategically designed precursor that offers multiple avenues for the synthesis of complex and novel molecular architectures. The ability to selectively functionalize the molecule through either the reduction of the nitro group or its direct displacement via modern cross-coupling reactions provides immense flexibility in drug discovery campaigns. By understanding the causality behind the synthetic protocols and leveraging the unique electronic and steric properties of this precursor, researchers are well-equipped to accelerate the development of the next generation of therapeutic agents.

References

  • Pharmacologic actions of 4-aminoquinoline compounds.PubMed.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde.EvitaChem.
  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO.The Journal of Physical Chemistry C.
  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites.Liverpool School of Tropical Medicine.
  • Pharmacology of 8-aminoquinolines.PMC - NIH.
  • Pharmacology of 8-aminoquinolines.Semantic Scholar.
  • 6-fluoro-8-methyl-5-nitroquinoline 1420793-15-2 wiki.Guidechem.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.PMC.
  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.PMC.
  • Refining analytical methods for quinoline compound detection.Benchchem.
  • Technical Support Center: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.Benchchem.
  • Investigation of Selected Potential Environmental Contaminants: Nitroarom
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues.Benchchem.
  • Analytical methods for "Quinoline, (1-methylethyl)-".Benchchem.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds.Benchchem.
  • Nitroarom
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • 6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde 1420792-43-3 wiki.Guidechem.
  • Synthesis of nitroquinoline derivatives 9.
  • Runaway reaction hazards in processing organic nitrocompounds.IChemE.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.IJCRT.org.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.Fordham Research Commons.
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv
  • Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.PMC.
  • Synthesis and characterization of some quinoline based bisphenols as sensing agents.Der Pharma Chemica.
  • How to convert 6-nitroquinoline into other than 6-aminoquinoline?
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.PMC.
  • An In-Depth Review of 5-Fluoro-2-methyl-8-nitroquinoline: Synthesis, Properties, and Potential as a Bioactive Agent.Benchchem.
  • The Suzuki–Miyaura Coupling of Nitroarenes.Synfacts.
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.Chemical Science.
  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • The Suzuki-Miyaura Coupling of Nitroarenes.Organic Chemistry Portal.
  • Organoborane coupling reactions (Suzuki coupling).PMC - NIH.
  • 6-methoxy-8-nitroquinoline.Organic Syntheses Procedure.

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Method

Application Note: Optimized Dissolution Protocol for 6-Fluoro-8-methyl-5-nitroquinoline in DMSO

Executive Summary & Mechanistic Context 6-Fluoro-8-methyl-5-nitroquinoline is a highly functionalized heterocyclic compound frequently utilized as an intermediate in medicinal chemistry and drug discovery. The molecule f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

6-Fluoro-8-methyl-5-nitroquinoline is a highly functionalized heterocyclic compound frequently utilized as an intermediate in medicinal chemistry and drug discovery. The molecule features a rigid, planar aromatic quinoline core, an electron-withdrawing fluorine atom, a sterically demanding methyl group, and a highly polar nitro group. This specific combination of functional groups creates a molecule with significant dipole moments but overall high lipophilicity, resulting in poor aqueous solubility.

To effectively utilize this compound in in vitro biological assays or synthetic workflows, it must be formulated into a stable stock solution. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this application[1]. As a highly polar, aprotic solvent, DMSO effectively disrupts the intermolecular pi-pi stacking of the quinoline rings and solvates the polar nitro group without donating protons that could induce unwanted side reactions. This application note details a self-validating, highly controlled protocol for generating sterile, stable DMSO stock solutions of 6-Fluoro-8-methyl-5-nitroquinoline.

Physicochemical Properties & Quantitative Parameters

Accurate molarity calculations are the foundation of reproducible pharmacology. The following table summarizes the critical physicochemical data required for preparing precise stock solutions.

PropertyValue
Compound Name 6-Fluoro-8-methyl-5-nitroquinoline
CAS Number 1420793-15-2
Chemical Formula C₁₀H₇FN₂O₂
Molecular Weight (MW) 206.176 g/mol
Mass Required for 1 mL of 10 mM Stock 2.06 mg
Mass Required for 1 mL of 50 mM Stock 10.31 mg
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity)
Maximum Recommended Heat 37°C – 60°C (Water bath)
Long-Term Storage -20°C to -80°C (Protect from light)

The Causality of Experimental Design (E-E-A-T Principles)

A robust protocol requires understanding the why behind the what. The following mechanistic principles dictate the steps in this workflow:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. Because water acts as a strong antisolvent for lipophilic quinolines, even minor water contamination in the DMSO stock will cause 6-Fluoro-8-methyl-5-nitroquinoline to micro-precipitate, drastically reducing the actual molarity of the solution[2].

  • Thermal Management Boundaries: While gentle warming aids in disrupting the crystal lattice of the solid compound, temperatures must not exceed 60°C. Excessive heat can induce thermal degradation of the reactive nitro group or cause solvent volatilization, which artificially inflates the stock concentration[3].

  • Membrane Compatibility for Sterilization: If the stock solution is intended for cell culture, it must be sterile-filtered. Cellulose acetate membranes must never be used , as DMSO will dissolve the membrane, ruining the filter and contaminating the stock with polymers. Only Polytetrafluoroethylene (PTFE) or nylon membranes are chemically inert to DMSO[1].

  • Aliquoting to Prevent Freeze-Thaw Degradation: Repeated freeze-thaw cycles introduce condensation (water) into the vial and subject the compound to physical stress. Creating single-use aliquots ensures the integrity of the molecule over a 6-month storage period[2].

Experimental Workflow Diagram

Workflow N1 1. Equilibrate Reagents (Prevent Condensation) N2 2. Weigh Compound (6-Fluoro-8-methyl-5-nitroquinoline) N1->N2 N3 3. Add Anhydrous DMSO (e.g., 2.06 mg/mL for 10 mM) N2->N3 N4 4. Agitate & Sonicate (Max 37°C - 60°C) N3->N4 N5 5. Visual QC (Clear Solution?) N4->N5 N6 6. Sterile Filter (PTFE Membrane Only) N5->N6  Yes (Fully Dissolved) N8 Re-sonicate / Add Solvent N5->N8  No (Particulates) N7 7. Aliquot & Store (-20°C to -80°C) N6->N7 N8->N4

Workflow for the dissolution and quality control of 6-Fluoro-8-methyl-5-nitroquinoline in DMSO.

Step-by-Step Dissolution Methodology

Phase 1: Preparation & Weighing
  • Equilibration: Remove the vial of 6-Fluoro-8-methyl-5-nitroquinoline and the anhydrous DMSO from storage. Allow them to equilibrate to room temperature (approx. 20-25°C) inside a desiccator for at least 30 minutes. Crucial: Opening cold vials causes immediate moisture condensation.

  • Weighing: Using an analytical balance (accurate to 0.01 mg), weigh the desired amount of the compound into a sterile, amber glass vial or a light-blocking microcentrifuge tube.

    • Example: Weigh exactly 2.06 mg for a 1 mL final volume of a 10 mM stock.

Phase 2: Dissolution & Homogenization
  • Solvent Addition: Pipette the calculated volume of molecular-biology grade, anhydrous DMSO into the vial containing the powder[3].

  • Agitation: Cap the vial tightly and vortex vigorously for 30–60 seconds.

  • Sonication (If Required): If the compound does not dissolve immediately, place the vial in an ultrasonic water bath. Maintain the water temperature between 37°C and 45°C. Sonicate for 5-minute intervals, vortexing between each interval, until the solution appears homogeneous[2].

Phase 3: Sterilization & Storage
  • Sterile Filtration: Draw the dissolved stock solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter. Gently push the solution through the filter into a new, sterile amber vial[1].

  • Aliquoting: Divide the filtered stock solution into single-use aliquots (e.g., 50 µL or 100 µL per tube) to avoid future freeze-thaw cycles.

  • Cryopreservation: Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months). Protect from light at all times.

Self-Validating Quality Control System

To guarantee the scientific integrity of your downstream assays, the protocol must be internally validated before use. Execute the following two-step QC process:

  • QC Step 1: The Tyndall Effect Check (Primary Validation) Hold the stock solution against a completely dark background and shine a focused beam of light (e.g., a laser pointer or strong LED) through the vial. If the beam path is visible (light scattering), undissolved micro-particulates remain. The solution must be completely transparent. If scattering is observed, return to the sonication step.

  • QC Step 2: The Aqueous Mock-Dilution (Secondary Validation) DMSO stocks are ultimately diluted into aqueous buffers for biological assays. To ensure the compound will not crash out of solution upon dilution, pipette 1 µL of the prepared DMSO stock into 99 µL of your target assay buffer (e.g., PBS or DMEM). Incubate at 37°C for 30 minutes, then inspect under a phase-contrast microscope at 20X magnification. The absence of crystalline precipitates validates that the stock is stable for the intended biological assay.

References

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 6-Fluoro-8-methyl-5-nitroquinoline

Abstract This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 6-Fluoro-8-methyl-5-nitroquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 6-Fluoro-8-methyl-5-nitroquinoline. This molecule, a substituted nitroquinoline, is of interest in pharmaceutical and chemical research. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering initial analyte characterization, method development, and system suitability. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] The introduction of substituents such as fluorine, methyl, and nitro groups can significantly alter the physicochemical properties and biological activity of the parent molecule.[2] 6-Fluoro-8-methyl-5-nitroquinoline (Figure 1) is a compound with potential applications in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and quality control.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This application note presents a logical and scientifically sound workflow for developing an efficient RP-HPLC method for 6-Fluoro-8-methyl-5-nitroquinoline.

Figure 1: Chemical Structure of 6-Fluoro-8-methyl-5-nitroquinoline

Physicochemical Properties and Initial Considerations

For detection, nitroaromatic compounds typically exhibit strong UV absorbance.[4] A preliminary UV scan of a dilute solution of 6-Fluoro-8-methyl-5-nitroquinoline in a suitable solvent (e.g., acetonitrile or methanol) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar compounds, a starting wavelength of 254 nm is a reasonable initial choice.[4][5]

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters. The overall workflow is depicted in Figure 2.

MethodDevelopmentWorkflow A Analyte Characterization (Solubility, UV Spectrum) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Informs C Method Optimization (Mobile Phase Composition, Gradient, Flow Rate, Temperature) B->C Proceeds to D System Suitability Testing C->D Refines to E Method Validation (as per ICH guidelines) D->E Qualifies for

Caption: A logical workflow for HPLC method development.

Part 1: Initial Parameter Selection

Based on the predicted hydrophobic nature of 6-Fluoro-8-methyl-5-nitroquinoline, a reversed-phase separation mode is the most appropriate starting point.

Table 1: Initial Chromatographic Conditions

ParameterRecommended Starting ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and common choice for the separation of a wide range of moderately non-polar compounds.[1][6]
Mobile Phase A 0.1% Formic Acid in WaterThe addition of an acid modifier can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and protonating the basic quinoline nitrogen.[5]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and lower viscosity compared to methanol.[7]
Detection UV at 254 nm (or λmax determined by UV scan)Nitroaromatic compounds generally absorb in this region.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[5]
Column Temperature 30 °CProvides good efficiency and reproducibility.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Part 2: Experimental Protocol for Method Optimization

The following step-by-step protocol outlines the process for optimizing the initial chromatographic conditions.

Materials and Reagents:

  • 6-Fluoro-8-methyl-5-nitroquinoline reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (88% or higher purity)

  • 0.45 µm syringe filters

Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 6-Fluoro-8-methyl-5-nitroquinoline reference standard.

    • Dissolve in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.

    • Prepare a working standard solution of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Initial Chromatographic Run (Isocratic):

    • Equilibrate the C18 column with a mobile phase of 50% Acetonitrile and 50% 0.1% Formic Acid in Water at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the 10 µg/mL working standard solution.

    • Monitor the chromatogram for the retention time and peak shape of the analyte.

  • Mobile Phase Composition Optimization (Isocratic):

    • If the initial run shows a very early or very late elution, adjust the percentage of acetonitrile in the mobile phase.

    • For early elution (low retention), decrease the acetonitrile percentage in 5% increments (e.g., 45%, 40%).

    • For late elution (high retention), increase the acetonitrile percentage in 5% increments (e.g., 55%, 60%).

    • The goal is to achieve a retention time between 3 and 10 minutes with good peak shape (tailing factor between 0.9 and 1.2).

  • Gradient Elution Development (if necessary):

    • If isocratic elution does not provide adequate separation from potential impurities or results in broad peaks for late-eluting compounds, a gradient elution is recommended.

    • A generic gradient can be started as follows:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 30% B (re-equilibration)

    • The gradient slope and initial/final mobile phase compositions can be further optimized to improve resolution and reduce run time.

  • Flow Rate and Column Temperature Optimization:

    • Once a suitable mobile phase composition is determined, the flow rate can be adjusted to optimize run time and efficiency. Increasing the flow rate will decrease the run time but may lead to a loss of resolution.

    • The column temperature can be varied (e.g., 25 °C to 40 °C) to observe its effect on retention time and peak shape. Higher temperatures generally lead to shorter retention times and sharper peaks.

Part 3: System Suitability Testing

Before routine analysis, it is essential to perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=5) ≤ 1.0%

Protocol for System Suitability:

  • Prepare the working standard solution as described in the method optimization protocol.

  • Equilibrate the HPLC system with the final optimized mobile phase conditions.

  • Inject the working standard solution five times consecutively.

  • Calculate the tailing factor, theoretical plates, and the RSD for the peak area and retention time from the five replicate injections.

  • Ensure all parameters meet the acceptance criteria outlined in Table 2.

Example of an Optimized Method

The following table presents a hypothetical optimized method for the analysis of 6-Fluoro-8-methyl-5-nitroquinoline.

Table 3: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 40% B, 1-8 min: 40-75% B, 8-10 min: 75% B, 10.1-13 min: 40% B
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 262 nm
Injection Volume 10 µL

Troubleshooting

Figure 3: HPLC Troubleshooting Guide

HPLCTroubleshooting Problem Problem Peak Tailing Broad Peaks No Peak Drifting Baseline Cause Potential Cause Column Overload / Secondary Interactions Low Mobile Phase Strength / Column Contamination Injection Issue / Detector Off Column Not Equilibrated / Mobile Phase Issue Problem:f1->Cause:f1 Problem:f2->Cause:f2 Problem:f3->Cause:f3 Problem:f4->Cause:f4 Solution Corrective Action Lower Concentration / Adjust pH Increase %B / Wash Column Check Autosampler / Check Detector Settings Extend Equilibration / Degas Mobile Phase Cause:f1->Solution:f1 Cause:f2->Solution:f2 Cause:f3->Solution:f3 Cause:f4->Solution:f4

Caption: A guide to common HPLC problems and solutions.

Conclusion

This application note provides a comprehensive and systematic guide for the development of a robust RP-HPLC method for the analysis of 6-Fluoro-8-methyl-5-nitroquinoline. By following the outlined protocols for method optimization and system suitability, researchers can establish a reliable analytical method for the accurate quantification of this compound. The principles and strategies discussed herein are also applicable to the method development for other similar nitroaromatic and quinoline derivatives.

References

  • Malik, A. K., & Verma, N. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 1652–1658. [Link]

  • Fisera, M., & Biziuk, M. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 897-910. [Link]

  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Retrieved March 28, 2026, from [Link]

  • Wren, D. O. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies, 41(8), 475-481. [Link]

  • MICROSOLV. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved March 28, 2026, from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved March 28, 2026, from [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved March 28, 2026, from [Link]

  • Chromatography Online. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved March 28, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved March 28, 2026, from [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved March 28, 2026, from [Link]

Sources

Method

Preclinical In Vivo Dosing Formulation Strategy for 6-Fluoro-8-methyl-5-nitroquinoline

Executive Summary & Rationale 6-Fluoro-8-methyl-5-nitroquinoline is a synthetic heterocyclic compound utilized in preclinical research. The presence of the lipophilic fluoro and methyl substituents on the rigid quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

6-Fluoro-8-methyl-5-nitroquinoline is a synthetic heterocyclic compound utilized in preclinical research. The presence of the lipophilic fluoro and methyl substituents on the rigid quinoline core, combined with the nitro group, results in a highly crystalline, hydrophobic molecule with exceptionally poor aqueous solubility[1].

In preclinical drug development, administering such poorly water-soluble compounds to rodent models requires highly engineered formulation vehicles[2]. Attempting to dissolve this compound directly in water or saline will result in immediate, irreversible precipitation, rendering the dose biologically unavailable and potentially lethal if administered intravenously (due to capillary blockade)[2].

This application note outlines two robust, self-validating formulation strategies: a thermodynamically stable co-solvent/surfactant solution for Intravenous (IV) and Intraperitoneal (IP) administration, and a kinetically stabilized suspension for Oral (PO) gavage[3].

Physicochemical Profiling

Understanding the physicochemical nature of the Active Pharmaceutical Ingredient (API) is the first step in rational formulation design.

PropertyValueFormulation Implication
Compound 6-Fluoro-8-methyl-5-nitroquinoline-
CAS Number 1420793-15-2[1]-
Molecular Weight 206.17 g/mol [1]Small molecule; favorable for absorption once solubilized.
Molecular Formula C10H7FN2O2[1]Highly lipophilic due to fluoro and methyl substituents.
XLogP3-AA ~2.5[1]High lipid partitioning; inherently resists aqueous solvation.
Aqueous Solubility Poor (Predicted)Requires co-solvents/surfactants for IV; suspension acceptable for PO[2].

Mechanistic Formulation Design: The "Why" Behind the "How"

To overcome the thermodynamic barriers of solubilizing 6-Fluoro-8-methyl-5-nitroquinoline, we employ a multi-excipient approach based on standard preclinical formulation principles[2]. Each excipient serves a distinct, causal role in the formulation ecosystem:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer. It possesses a high dielectric constant and readily disrupts the strong intermolecular crystal lattice of the nitroquinoline core[3].

  • PEG400 (Polyethylene Glycol 400): Acts as a co-solvent. It provides a transitional polarity environment, lowering the dielectric constant of the aqueous phase and preventing the API from "crashing out" when saline is introduced[2].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant. It lowers the surface tension and forms micelles that encapsulate the hydrophobic API molecules, providing steric stabilization against nucleation[2].

  • Na-CMC (Sodium Carboxymethyl Cellulose): Used exclusively in the PO suspension. It acts as a viscosity-modifying suspending agent, preventing the rapid sedimentation of API particles and ensuring dose-to-dose uniformity[3].

Formulation Workflow Diagram

FormulationWorkflow API API: 6-Fluoro-8-methyl-5-nitroquinoline (Hydrophobic Powder) Branch Select Route API->Branch IV_Node IV / IP Route (Clear Solution Required) Branch->IV_Node Systemic PO_Node PO Route (Homogeneous Suspension) Branch->PO_Node Enteral DMSO 1. Add 5% v/v DMSO (Vortex until dissolved) IV_Node->DMSO PEG 2. Add 40% v/v PEG400 (Mix thoroughly) DMSO->PEG Tween 3. Add 5% v/v Tween 80 (Micellar stabilization) PEG->Tween Saline 4. Add 50% v/v Saline (Dropwise, vortexing) Tween->Saline Filter Sterile Filter (0.22 µm PTFE) Saline->Filter Triturate 1. Dry Trituration (Reduce particle size) PO_Node->Triturate Wetting 2. Add 0.1% Tween 80 (Wetting agent) Triturate->Wetting CMC 3. Add 0.5% Na-CMC in H2O (Viscosity modifier) Wetting->CMC Sonicate Sonicate & Stir (Ensure uniformity) CMC->Sonicate

Caption: Workflow for IV/IP solution and PO suspension formulations of 6-Fluoro-8-methyl-5-nitroquinoline.

Step-by-Step Experimental Protocols

Protocol A: Solution Formulation for IV / IP Administration (Target: 1 mg/mL)

Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline (v/v) Critical Causality Note: The order of addition is absolute. Adding the aqueous phase before the organic co-solvents and surfactants will result in immediate, irreversible precipitation.

  • Weighing: Accurately weigh 1.0 mg of 6-Fluoro-8-methyl-5-nitroquinoline powder into a clean, dry glass vial.

  • Primary Solubilization: Add 50 µL of DMSO. Vortex vigorously for 1-2 minutes.

    • Self-Validation: The solution must be completely clear with no visible particulates before proceeding. If not, the crystal lattice has not been fully disrupted.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 30 seconds to ensure homogeneous mixing of the organic phases[3].

  • Surfactant Stabilization: Add 50 µL of Tween 80. Vortex for 30 seconds. The mixture will appear slightly viscous but completely clear.

  • Aqueous Dilution: Slowly add 500 µL of 0.9% sterile saline dropwise while continuously vortexing the vial.

    • Mechanism: Continuous agitation prevents localized regions of high water concentration, which could trigger rapid nucleation of the hydrophobic API.

  • Quality Control (QC): Sonicate the final mixture in a water bath at room temperature for 5 minutes. Hold the vial against a dark background and shine a laser pointer through it (Tyndall effect test). If a beam is visible, micro-precipitation has occurred, and the formulation must be discarded.

  • Sterilization: Filter the clear solution through a 0.22 µm PTFE syringe filter prior to IV administration to prevent capillary blockade[2].

Protocol B: Suspension Formulation for PO Gavage (Target: 5 mg/mL)

Vehicle Composition: 0.1% Tween 80 / 0.5% Na-CMC in Purified Water (w/v) Critical Causality Note: Suspensions do not require complete dissolution, but they require uniform particle dispersion. Nitroquinolines often require wetting agents due to their high contact angle with water[4].

  • Vehicle Preparation: Prepare a 0.5% Na-CMC solution by slowly dusting 0.5 g of Na-CMC into 100 mL of vigorously stirring heated water (60°C). Allow to cool and hydrate overnight to ensure a uniform polymer matrix[3].

  • Weighing: Weigh 5.0 mg of 6-Fluoro-8-methyl-5-nitroquinoline into a glass vial or small mortar.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Use a spatula or pestle to triturate the powder into a smooth, wetted paste.

    • Mechanism: This step overcomes the hydrophobic surface energy of the fluoro/methyl groups, allowing the aqueous vehicle to interact with the particles.

  • Dispersion: Gradually add 990 µL of the 0.5% Na-CMC solution in 200 µL aliquots, vortexing vigorously between each addition.

  • Homogenization: Sonicate the suspension for 10-15 minutes to break up any remaining agglomerates.

  • Dosing QC: The suspension must be continuously stirred on a magnetic stir plate during the dosing procedure to ensure the first and last animal receive the exact same concentration.

In Vivo Dosing Guidelines

When administering these formulations, strict adherence to species-specific volume limits is required to prevent vehicle-induced toxicity or physiological stress.

Route of AdministrationSpeciesOptimal VolumeMaximum Volume
Intravenous (IV) Mouse2 - 5 mL/kg5 mL/kg
Rat2 - 5 mL/kg5 mL/kg
Intraperitoneal (IP) Mouse10 mL/kg20 mL/kg
Rat5 mL/kg10 mL/kg
Oral Gavage (PO) Mouse5 - 10 mL/kg10 mL/kg
Rat5 - 10 mL/kg10 mL/kg

References

  • National Institutes of Health (PMC). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available at: [Link][2]

  • National Institutes of Health (PMC). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at:[Link][3]

  • National Institutes of Health (PMC). A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia. Available at: [Link][4]

Sources

Application

Crystallization techniques for 6-Fluoro-8-methyl-5-nitroquinoline purification

Application Note: Crystallization and Purification Protocols for 6-Fluoro-8-methyl-5-nitroquinoline Executive Summary & Rationale 6-Fluoro-8-methyl-5-nitroquinoline is a highly functionalized heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Crystallization and Purification Protocols for 6-Fluoro-8-methyl-5-nitroquinoline

Executive Summary & Rationale

6-Fluoro-8-methyl-5-nitroquinoline is a highly functionalized heterocyclic building block essential for the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors[1]. The upstream synthesis of this intermediate—typically via the electrophilic nitration of 6-fluoro-8-methylquinoline—often yields closely related positional isomers (e.g., 7-nitro derivatives) and over-nitrated byproducts. Because these impurities share nearly identical polarities and molecular weights, standard chromatographic purification is often non-scalable and economically unviable.

Crystallization offers a thermodynamically driven purification method that leverages the differential solubility and crystal lattice energies of the target molecule versus its impurities. By carefully selecting solvent systems that exploit the specific hydrogen-bond accepting nature of the nitro group and the polarizability of the fluoro-quinoline core, researchers can achieve high-purity isolation[2].

Physicochemical Profiling

Understanding the target's physical properties is the foundational step in designing a rational crystallization protocol[1].

PropertyValue
Chemical Name 6-Fluoro-8-methyl-5-nitroquinoline
CAS Registry Number 1420793-15-2
Molecular Formula C10H7FN2O2
Molecular Weight 206.176 g/mol
Exact Mass 206.049 g/mol
Solubility Profile High: DMF, DMSO, Hot ACN. Low: Water, Hexanes, Cold MeOH.

Mechanistic Causality in Solvent Selection

In the crystallization of quinoline and fluoroquinolone derivatives, solvent selection dictates both the polymorphic outcome and the purity profile[3].

  • Acetonitrile (ACN): Exhibits a steep temperature-dependent solubility curve for nitroquinolines. The moderate polarity of ACN prevents the co-crystallization of highly polar over-nitrated species, which remain dissolved in the mother liquor.

  • Dimethylformamide (DMF) / Water: DMF acts as a powerful primary solvent capable of disrupting intermolecular π−π stacking between quinoline rings. Water acts as a strong anti-solvent. This combination forces rapid supersaturation, ideal for maximizing yield, though it requires strict kinetic control to prevent impurity entrapment[4].

Experimental Workflow Visualization

CrystallizationWorkflow Start Crude 6-Fluoro-8-methyl- 5-nitroquinoline Dissolve Primary Dissolution (ACN or DMF, 40-75°C) Start->Dissolve Clarify Hot Filtration (Remove Insoluble Matter) Dissolve->Clarify Cooling Cooling Crystallization (0.5°C/min to 5°C) Clarify->Cooling Protocol A (High Purity) Antisolvent Anti-Solvent Addition (H2O Dropwise) Clarify->Antisolvent Protocol B (High Yield) Nucleation Nucleation & Growth (Aging for 2-4h) Cooling->Nucleation Antisolvent->Nucleation Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation Drying Vacuum Drying (45°C, <50 mbar) Isolation->Drying QC Analytical QC (HPLC, PXRD, DSC) Drying->QC

Figure 1: Decision-tree workflow for the purification of 6-Fluoro-8-methyl-5-nitroquinoline.

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Optimized for >99% Purity) This method is designed to reject structural isomers by maintaining a slow approach to supersaturation, allowing the most thermodynamically stable crystal lattice to form[3].

  • Primary Dissolution: Suspend 10.0 g of crude 6-Fluoro-8-methyl-5-nitroquinoline in 50 mL of HPLC-grade Acetonitrile (ACN) in a 100 mL jacketed reactor.

  • Heating: Heat the suspension to 75°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove carbonaceous particulates and insoluble impurities. Self-Validation: The filtrate must be completely transparent. If turbidity persists, repeat the filtration step.

  • Controlled Cooling: Program the jacketed reactor to cool from 75°C to 20°C at a linear rate of 0.5°C/min. Causality: Faster cooling rates induce spontaneous secondary nucleation, which traps solvent inclusions and isomeric impurities within the rapidly forming crystal lattice.

  • Deep Chilling & Aging: Further cool the system to 5°C at 0.1°C/min. Hold at 5°C for 2 hours to maximize crystal growth.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 × 10 mL of pre-chilled ACN (0-5°C).

  • Drying: Dry the crystals in a vacuum oven at 45°C (<50 mbar) for 12 hours.

Protocol B: Anti-Solvent Crystallization (Optimized for >90% Yield) This method is preferred when the crude material is already of moderate purity and maximum recovery is the primary objective[4].

  • Dissolution: Dissolve 10.0 g of crude material in 20 mL of Dimethylformamide (DMF) at 40°C.

  • Anti-Solvent Addition: Increase stirring to 400 rpm. Using a syringe pump, add 60 mL of Deionized (DI) Water dropwise at a rate of 2.0 mL/min. Causality: High-shear stirring combined with slow anti-solvent addition prevents local supersaturation spikes, ensuring a uniform particle size distribution rather than an amorphous, impurity-laden precipitate.

  • Aging: Once addition is complete, stir the suspension at 10°C for 3 hours. Self-Validation: Sample the supernatant and analyze via UV-Vis or HPLC. The crystallization is considered complete when the API concentration in the mother liquor stabilizes below 2 mg/mL.

  • Isolation & Washing: Vacuum filter the slurry. Wash the cake thoroughly with 3 × 20 mL of DI water to remove residual DMF, followed by a final wash with 10 mL of cold Heptane to displace the water and facilitate drying.

  • Drying: Vacuum dry at 50°C for 16 hours.

In-Process Validation & Analytical Quality Control

To ensure the trustworthiness of the purification, the following analytical suite must be executed:

  • HPLC (Purity): Run on a C18 column using a water/acetonitrile gradient (0.1% TFA). Target purity is >99.0% AUC.

  • PXRD (Polymorphism): Powder X-Ray Diffraction is mandatory to confirm the crystalline form. Solvates (especially DMF solvates from Protocol B) will show distinct peak shifts compared to the anhydrous polymorph[2].

  • DSC (Thermal Analysis): Differential Scanning Calorimetry should exhibit a single, sharp endothermic melting peak. A broadened peak indicates residual solvent or isomeric impurities.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two protocols based on standard optimization runs.

MetricProtocol A (Cooling in ACN)Protocol B (Anti-Solvent DMF/H2O)
Typical Yield 75 - 80%92 - 95%
Final Purity (HPLC) > 99.5%96.0 - 98.0%
Crystal Habit Block-like / PrismaticAcicular (Needle-like)
Residual Solvent < 1000 ppm (ACN)< 3000 ppm (DMF)
Total Process Time ~18 hours~22 hours

References

  • Guidechem. "6-fluoro-8-methyl-5-nitroquinoline 1420793-15-2 wiki." Guidechem.
  • Journal of Pharmaceutical Negative Results. "Exploration Into Crystalline Forms Of Prulifloxacin." PNR Journal.
  • ACS Publications. "Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids." Crystal Growth & Design.
  • ResearchGate. "Pseudo-Symmetric Crystallization of Fluoroquinolone Derivatives with a Terpene Moiety.

Sources

Method

Application Note: Preparation and Formulation of 6-Fluoro-8-methyl-5-nitroquinoline Stock Solutions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide a scientifically rigorous, self-validating methodology for the stable solubilization and formulation of 6-Fluoro-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide a scientifically rigorous, self-validating methodology for the stable solubilization and formulation of 6-Fluoro-8-methyl-5-nitroquinoline for both in vitro and in vivo applications.

Physicochemical Profiling & Mechanistic Rationale

6-Fluoro-8-methyl-5-nitroquinoline (CAS: 1420793-15-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and antimicrobial agents. Successful formulation of this compound requires a deep understanding of its structural substituents and their impact on solvation thermodynamics:

  • Electronic Effects on Basicity: While the quinoline nitrogen is typically weakly basic, the strong electron-withdrawing nature of the C5-nitro and C6-fluoro groups significantly depletes electron density from the aromatic ring[1]. This renders traditional aqueous salt formulations (e.g., hydrochloride or mesylate salts) thermodynamically unstable and prone to dissociation and precipitation in aqueous media.

  • Hydrophobicity vs. Polarity: The methyl group at C8 and the fluorine atom at C6 increase the overall lipophilicity (LogP) of the molecule, while the nitro group introduces a localized polarizable dipole. This dichotomy requires a solvent capable of disrupting strong intermolecular pi-pi stacking while accommodating the hydrophobic core—making anhydrous Dimethyl Sulfoxide (DMSO) the mandatory primary solvent[1].

  • Photolability: Nitroquinolines are highly susceptible to photoreduction and can generate reactive oxygen species (ROS) upon exposure to ambient UV/visible light[2]. Consequently, all stock solutions must be prepared and stored in amber glassware to maintain structural integrity[3].

Causality in Solvent Selection & The "DMSO Shock" Phenomenon

A critical failure point in biological assays utilizing highly lipophilic quinolines is "DMSO shock." This occurs when a concentrated DMSO stock is rapidly introduced into an aqueous buffer or cell culture medium, causing the local solubility limit to be instantaneously exceeded. The result is rapid nucleation and micro-precipitation of the compound, leading to artificially low active concentrations and irreproducible assay data.

To prevent this in in vitro settings, the DMSO stock must be added dropwise to the aqueous phase under constant vortexing, ensuring the final DMSO concentration does not exceed 1.0% (v/v). For in vivo formulations, a step-wise transition gradient using co-solvents (PEG300) and non-ionic surfactants (Tween-80) must be established before the introduction of the aqueous phase[4].

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Master Stock

This protocol establishes a self-validating baseline for compound integrity.

  • Weighing: Accurately weigh 2.06 mg of 6-Fluoro-8-methyl-5-nitroquinoline (MW: 206.17 g/mol ) into a sterile, amber glass vial[5].

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds. If microscopic crystalline particulates remain visible, sonicate the sealed vial in a room-temperature water bath for 5 minutes to fully disrupt the crystal lattice.

  • Oxidative Protection: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas to displace oxygen, mitigating the risk of nitro-group degradation[3].

  • Storage: Aliquot the 10 mM stock into single-use amber microcentrifuge tubes to prevent freeze-thaw cycling. Store strictly at -20°C[1][3].

Protocol B: Preparation of In Vivo Dosing Formulation

(Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) This sequence must be followed exactly to prevent precipitation.

  • Master Liquid Transfer: Transfer 100 µL of the 10 mM DMSO master stock into a sterile formulation vial[4].

  • Co-Solvent Addition (Critical Step): Add 400 µL of PEG300 directly to the DMSO stock. Vortex continuously for 1 minute.

    • Causality: PEG300 bridges the dielectric gap between the highly polar DMSO and the aqueous phase, preventing immediate compound aggregation[4][6].

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to ensure complete homogenization without inducing excessive foaming.

    • Causality: Tween-80 lowers the interfacial tension and coats any nascent hydrophobic micro-domains, stabilizing the mixture as a microemulsion[6][7].

  • Aqueous Phase Integration: Finally, add 450 µL of sterile 0.9% Saline dropwise while maintaining constant agitation on a vortex mixer[4].

  • Validation: The final 1.0 mL solution must be optically clear. Administer to the animal model (PO or IP) within 4 hours of preparation to guarantee physical stability[6].

Quantitative Data Summaries

Table 1: Physicochemical & Formulation Parameters

ParameterValue / SpecificationMechanistic Rationale
Molecular Weight 206.17 g/mol Required for precise molarity calculations[5].
Primary Solvent Anhydrous DMSOHigh solvation power required to disrupt lipophilic pi-stacking.
In Vitro Limit ≤ 1.0% (v/v) DMSOPrevents solvent-induced cellular toxicity in cell-based assays.
In Vivo Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineStep-wise polarity gradient prevents "DMSO shock" and precipitation[4].
Storage Conditions -20°C, Amber Vials, Inert GasPrevents photolysis and oxidative degradation of the nitro group[2][3].

Workflow Visualization

The following decision tree illustrates the critical order of operations required to maintain compound solubility across different experimental modalities.

Workflow Powder 6-Fluoro-8-methyl-5-nitroquinoline (Dry Powder) Weigh Weigh & Transfer to Amber Vial (Prevents Photolysis) Powder->Weigh DMSO Add Anhydrous DMSO (Vortex & Sonicate) Weigh->DMSO Stock 10 mM Master Stock (Store at -20°C) DMSO->Stock Branch_Vitro In Vitro Assays Stock->Branch_Vitro Branch_Vivo In Vivo Dosing Stock->Branch_Vivo Dilute_Vitro Dilute in Assay Buffer (Max 1% DMSO final) Branch_Vitro->Dilute_Vitro Add_PEG 1. Add PEG300 (40%) Mix until clear Branch_Vivo->Add_PEG Add_Tween 2. Add Tween-80 (5%) Mix gently Add_PEG->Add_Tween Add_Saline 3. Add Saline (45%) Dropwise with vortexing Add_Tween->Add_Saline Final_Vivo Clear Microemulsion (Administer within 4h) Add_Saline->Final_Vivo

Workflow for the preparation and dilution of 6-Fluoro-8-methyl-5-nitroquinoline stock solutions.

References

  • Title: 6-Fluoro-8-methyl-5-nitroquinoline - Heterocyclic Compounds Source: crysdotllc.com URL:

  • Title: 6-fluoro-8-methyl-5-nitroquinoline 1420793-15-2 wiki - Guidechem Source: guidechem.com URL: 5

  • Title: Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays Source: benchchem.com URL:

  • Title: Application Notes and Protocols for In Vivo Formulation of MF-438 with PEG300 and Tween-80 Source: benchchem.com URL: 6

  • Title: Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent Source: invivochem.com URL: 7

  • Title: Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma Source: nih.gov URL: 1

  • Title: PRODUCT INFORMATION (Nitroxoline / 5-nitro-8-quinolinol) Source: caymanchem.com URL: 3

  • Title: In vivo Formulation Calculator (Clear solution) Source: selleckchem.com URL: 4

  • Title: 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species Source: oup.com URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-8-methyl-5-nitroquinoline

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 6-Fluoro-8-methyl-5-nitroquinoline. Below you will find troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 6-Fluoro-8-methyl-5-nitroquinoline. Below you will find troubleshooting advice, frequently asked questions, and optimized protocols to help improve reaction yields and product purity.

Introduction

6-Fluoro-8-methyl-5-nitroquinoline is a key heterocyclic building block in medicinal chemistry. The strategic placement of the fluoro, methyl, and nitro groups on the quinoline scaffold makes it a valuable precursor for a range of biologically active compounds. However, its synthesis, primarily through the electrophilic nitration of 6-fluoro-8-methylquinoline, presents significant challenges. The primary obstacle is controlling the regioselectivity of the nitration to favor the desired 5-nitro isomer over other potential isomers, which can substantially lower the yield and complicate purification. This guide addresses these common issues with practical, evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you navigate the challenges of this synthesis.

Question 1: Why is my yield of 6-Fluoro-8-methyl-5-nitroquinoline consistently low, with a significant amount of unreacted starting material?

Answer: A low conversion rate is typically due to reaction conditions that are too mild or an insufficient concentration of the active electrophile, the nitronium ion (NO₂⁺).

  • Causality: The quinoline ring system is deactivated towards electrophilic attack upon protonation of the ring nitrogen by the strong acid medium (e.g., H₂SO₄)[1][2]. The existing fluoro and methyl groups also influence the ring's reactivity. If the conditions are not sufficiently forcing, the electrophilic substitution will be slow and incomplete.

  • Solutions:

    • Increase Acid Strength: Ensure your sulfuric acid is concentrated (98%) and consider using fuming sulfuric acid (oleum) if yields remain low. The additional SO₃ in oleum increases the concentration of the nitronium ion.

    • Optimize Nitrating Agent Ratio: Use a slight excess of nitric acid. However, a large excess can lead to over-nitration or oxidative side reactions. A molar ratio of 1.1 to 1.3 equivalents of HNO₃ relative to the quinoline substrate is a good starting point.

    • Increase Reaction Time/Temperature: While temperature control is critical for selectivity (see Q2), if conversion is the primary issue, a modest increase in reaction time or a slight, controlled increase in temperature (e.g., from 0°C to 5-10°C) can improve the reaction rate. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid decomposition.

Question 2: My reaction produces a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the 5-nitro product?

Answer: The formation of multiple nitro-isomers is the most common problem in quinoline nitration. Under acidic conditions, electrophilic attack occurs on the benzene ring, favoring the 5- and 8-positions[1][2][3]. In your substrate, the 8-position is blocked by a methyl group, but nitration can still occur at other positions, such as C7.

  • Causality: The directing effects of the existing substituents and the overall deactivation of the protonated quinoline ring govern the position of nitration. Temperature is a critical factor; higher temperatures often lead to a decrease in selectivity and the formation of more diverse byproducts.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at or below 0°C using an ice-salt bath. The dropwise addition of the pre-chilled nitrating mixture to the solution of 6-fluoro-8-methylquinoline in sulfuric acid is crucial to prevent temperature spikes that can reduce selectivity.[1]

    • Controlled Addition: Add the nitrating agent very slowly (dropwise) to the substrate solution. This maintains a low, steady concentration of the nitronium ion, which can favor the thermodynamically preferred product.

    • Purification Strategy: If an isomeric mixture is unavoidable, purification can be challenging. Recrystallization is often the first method to try.[4] For difficult separations, converting the isomeric mixture to their hydrochloride salts and performing fractional crystallization can be effective, as different isomers may have varying salt solubilities.[4][5] Column chromatography on silica gel is also a viable, albeit potentially more labor-intensive, option.[4][6]

Question 3: The work-up procedure results in a dark, tarry crude product. What is causing this and how can it be prevented?

Answer: The formation of dark, polymeric materials is often a result of oxidative side reactions caused by overly harsh conditions.

  • Causality: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures or with prolonged reaction times, it can oxidize the electron-rich quinoline substrate, leading to complex, high-molecular-weight byproducts.

  • Solutions:

    • Maintain Low Temperatures: As with selectivity, strict temperature control (≤ 0°C) throughout the reaction and addition phase is the most effective way to minimize oxidative side reactions.[7]

    • Quenching Procedure: The work-up is a critical step. Pouring the acidic reaction mixture slowly onto a large amount of crushed ice is essential. This rapidly dilutes the acid and dissipates the heat generated during neutralization, preventing localized heating that can degrade the product.[1]

    • Careful Neutralization: Neutralize the quenched mixture slowly with a chilled base solution (e.g., aqueous ammonia or sodium carbonate). Vigorous, rapid neutralization can cause significant heat generation.

Frequently Asked Questions (FAQs)

  • Q: What is the role of sulfuric acid in this reaction?

    • A: Sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it serves as the reaction solvent and protonates the quinoline nitrogen, which deactivates the pyridine ring towards electrophilic attack and directs nitration to the benzene ring.[2][3]

  • Q: How can I effectively monitor the progress of the reaction?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product(s). Spot a sample of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The appearance of a new spot with a different Rf value and the disappearance of the starting material spot will indicate the reaction's progress.

  • Q: What are the best analytical methods to confirm the structure and purity of the final product?

    • A: A combination of techniques is recommended for full characterization.

      • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

      • Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]

      • High-Performance Liquid Chromatography (HPLC): Is an excellent method for assessing purity and quantifying any isomeric impurities.[5][9]

      • Melting Point: A sharp melting point range is a good indicator of high purity.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway

The diagram below illustrates the primary reaction for the synthesis of 6-Fluoro-8-methyl-5-nitroquinoline and highlights the potential for the formation of an undesired isomer.

sub 6-Fluoro-8-methylquinoline reagents HNO₃ / H₂SO₄ (0°C) sub->reagents prod 6-Fluoro-8-methyl-5-nitroquinoline (Desired Product) reagents->prod Major Pathway side_prod 6-Fluoro-8-methyl-7-nitroquinoline (Potential Isomer) reagents->side_prod Minor Pathway (Increased at >0°C)

Caption: Key reaction pathway for the nitration of 6-fluoro-8-methylquinoline.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

start Reaction Complete. Analyze Crude Product. q1 Is Yield Low? start->q1 s1 Increase Acid Strength Optimize Reagent Ratio Increase Reaction Time q1->s1 Yes q2 Isomeric Mixture Present? q1->q2 No s1->q2 s2 Strict Temp. Control (≤0°C) Slow, Dropwise Addition Utilize Fractional Crystallization q2->s2 Yes q3 Dark/Tarry Product? q2->q3 No s2->q3 s3 Maintain Low Temp. Quench Slowly on Ice Neutralize Carefully q3->s3 Yes end High Yield & Purity Achieved q3->end No s3->end

Caption: A decision tree for troubleshooting common synthesis problems.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 6-Fluoro-8-methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Aqueous Ammonia solution (25%) or Sodium Carbonate

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-fluoro-8-methylquinoline (1.0 eq).

  • Cooling: Cool the flask in an ice-salt bath to -5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (4-5 volumes relative to the substrate) while maintaining the internal temperature below 5°C. Stir until all the substrate has dissolved.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume). Cool this mixture to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the quinoline solution via the dropping funnel over a period of 60-90 minutes. Crucially, ensure the internal reaction temperature does not rise above 0°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up (Quenching): Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the resulting acidic solution with a chilled aqueous ammonia solution until the pH is approximately 8-9. A precipitate should form.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the purified 6-Fluoro-8-methyl-5-nitroquinoline. Dry the final product under vacuum.

Key Parameter Summary

ParameterRecommended ConditionRationale for High Yield & Purity
Temperature -5°C to 0°CMinimizes formation of undesired isomers and oxidative side products.[1][7]
Nitrating Agent HNO₃ in H₂SO₄Ensures the formation of the active nitronium ion (NO₂⁺) electrophile.[2]
Reagent Ratio 1.1-1.3 eq. HNO₃Provides a slight excess to drive the reaction to completion without excessive side reactions.
Addition Rate Slow, dropwise (60-90 min)Maintains low NO₂⁺ concentration, improving selectivity and temperature control.
Work-up Quench on ice, slow neutralizationPrevents product degradation from heat generated during dilution and neutralization.[1]

References

  • EvitaChem. 8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde.
  • BenchChem. Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
  • BenchChem. An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues.
  • BenchChem. Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • BenchChem. Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.
  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • PubMed. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Thieme E-Books & E-Journals. Regioselective meta-Nitration of Azines.
  • StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • IntechOpen. Nitration and flow chemistry.
  • PMC. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
  • Defense Technical Information Center. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • SlideShare. Preparation and Properties of Quinoline.
  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • BenchChem. Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methylquinoline.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Fluoro-8-methyl-5-nitroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly functionalized heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly functionalized heterocyclic compounds. 6-Fluoro-8-methyl-5-nitroquinoline presents a "perfect storm" of insolubility: it possesses a rigid, planar aromatic core that promotes tight crystal packing, a highly lipophilic methyl group, and strong intermolecular dipole interactions driven by the nitro and fluoro substituents.

This guide provides field-proven, mechanistically grounded strategies to overcome these thermodynamic hurdles, ensuring your in vitro and in vivo assays yield reliable, reproducible data.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 6-Fluoro-8-methyl-5-nitroquinoline exhibit such poor aqueous solubility compared to unsubstituted quinoline? A1: The insolubility is driven by crystal lattice thermodynamics. While unsubstituted quinoline has moderate aqueous solubility, the addition of hydrophobic groups (like methyl and fluorine) drastically increases the lipophilicity (LogP) of the molecule. Furthermore, the strong electron-withdrawing nitro group creates a significant molecular dipole. This allows the molecules to engage in intense π−π stacking and dipole-dipole interactions in the solid state, creating a high crystal lattice energy that water molecules cannot energetically overcome 1.

Q2: I tried lowering the pH to form a soluble salt, but the compound still won't dissolve. Why did pH adjustment fail? A2: This is a classic pKa shift issue. Unsubstituted quinoline is a weak base (pKa ~4.9) and can be protonated in acidic media to form a highly soluble salt 2. However, the nitro group at C5 and the fluorine at C6 are powerfully electron-withdrawing via resonance and induction. They pull electron density away from the quinoline nitrogen, drastically reducing its basicity (estimated pKa < 2). At physiologically relevant pH levels (pH 4–7), the nitrogen remains entirely unionized, rendering standard pH-driven salt formation ineffective.

Q3: My compound dissolves perfectly in 100% DMSO, but "crashes out" immediately when diluted into my cell culture media. How do I prevent this? A3: This phenomenon, known as solvent-shift precipitation, occurs because the dielectric constant of the mixture abruptly increases upon the addition of water, dropping the solubility capacity below your target concentration. To prevent this, you must lower the thermodynamic barrier by introducing a surfactant (like Tween 80) or a secondary co-solvent (like PEG 400) prior to aqueous dilution. These excipients form micelles or alter the local dielectric environment, encapsulating the hydrophobic quinoline core and maintaining supersaturation 3.

Q4: What is the most reliable formulation strategy for dosing this compound in animal models (in vivo)? A4: Host-guest inclusion complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the gold standard for this class of molecules. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic fluoro-methyl-quinoline moiety, while the hydrophilic exterior of the cyclodextrin ensures excellent aqueous solubility, allowing for safe intravenous or oral administration without the toxicity associated with high volumes of organic solvents 4.

Quantitative Excipient Guidelines

To streamline your formulation design, refer to the table below for the maximum tolerated concentrations of common solubilizing agents.

Table 1: Quantitative Comparison of Solubilization Vehicles

Vehicle / ExcipientSolubilization MechanismMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)Expected Solubility Gain
DMSO Co-solvency (Polar aprotic)0.1% - 0.5% (v/v)5% - 10% (v/v)High (Stock solutions only)
Tween 80 Micellar encapsulation0.01% - 0.1% (v/v)1% - 5% (v/v)Moderate
HP- β -Cyclodextrin Host-guest inclusion1% - 2% (w/v)10% - 20% (w/v)Very High
PEG 400 Co-solvency / Dielectric shift1% - 5% (v/v)20% - 30% (v/v)Moderate to High

Self-Validating Experimental Protocols

Protocol 1: Co-solvent & Micellar Solubilization for In Vitro Assays

Objective: Prepare a stable 10 µM working solution in cell culture media without precipitation.

  • Primary Stock: Weigh out 6-Fluoro-8-methyl-5-nitroquinoline and dissolve in 100% molecular-biology grade DMSO to create a 10 mM master stock. Vortex vigorously for 2 minutes.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a mixture of 90% PEG 400 and 10% Tween 80 to create a 1 mM intermediate stock.

  • Aqueous Integration: Slowly add the 1 mM intermediate stock dropwise into pre-warmed (37°C) cell culture media while stirring continuously to reach the final 10 µM concentration.

  • Self-Validation Step: Incubate the final media at 37°C for 2 hours (simulating assay conditions). Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600​>0.05 indicates sub-visible colloidal precipitation. If the OD is elevated, the compound has crashed out, and the intermediate surfactant ratio must be increased before applying to cells.

Protocol 2: HP- β -CD Complexation for In Vivo Dosing

Objective: Prepare a 5 mg/mL clear aqueous solution for animal dosing.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile Phosphate Buffered Saline (PBS, pH 7.4).

  • Compound Addition: Add 5 mg of 6-Fluoro-8-methyl-5-nitroquinoline powder per 1 mL of the 20% HP- β -CD vehicle.

  • Thermodynamic Driving: Sonicate the suspension in a water bath at 45°C for 60 minutes. The thermal energy disrupts the crystal lattice, while sonication maximizes the surface area for cyclodextrin complexation.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed solid. Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the active pharmaceutical ingredient (API) in the filtrate using HPLC-UV against a standard curve prepared in 100% DMSO. A recovery of ≥95% confirms successful, stable thermodynamic solubilization.

Solubilization Decision Workflow

FormulationStrategy Start 6-Fluoro-8-methyl-5-nitroquinoline (Highly Hydrophobic Solid) Path1 In Vitro Assays (Cell Culture Media) Start->Path1 Path2 In Vivo Dosing (Aqueous Injection) Start->Path2 DMSO Dissolve in 100% DMSO (Stock Solution) Path1->DMSO CD Add to 20% HP-β-CD in Aqueous Buffer Path2->CD Dilute Dilute in Media (<0.5% Final DMSO) DMSO->Dilute Check Precipitation Observed? Dilute->Check Micelles Add 0.1% Tween 80 (Micellar Solubilization) Check->Micelles Yes (Crashes Out) Assay Proceed to Assay Check->Assay No (Soluble) Micelles->Assay Sonicate Sonicate & Incubate (Host-Guest Complexation) CD->Sonicate Filter Filter (0.22 µm) & Verify via HPLC Sonicate->Filter Dose Proceed to Dosing Filter->Dose

Workflow for solubilizing 6-Fluoro-8-methyl-5-nitroquinoline for in vitro and in vivo applications.

References

  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues Source: Benchchem URL
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 6-Fluoro-8-methyl-5-nitroquinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the purification of 6-Fluoro-8-methyl-5-nitroquinoline (CAS: 1420...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the purification of 6-Fluoro-8-methyl-5-nitroquinoline (CAS: 1420793-15-2) .

Because this scaffold features competing electronic effects—an electron-withdrawing nitro/fluoro pair and an electron-donating methyl group—its solvation dynamics are highly complex. Below, we provide field-proven troubleshooting strategies, solvent matrices, and self-validating protocols to ensure high-purity crystalline yields.

Solvent Selection Matrix

Selecting the correct thermodynamic environment is the first step in preventing yield loss. The table below summarizes the optimal solvent systems based on the physicochemical behavior of fluoro-methyl-nitroquinoline analogues .

Solvent SystemPolarity IndexBoiling Point (°C)SuitabilityMechanistic Rationale & Notes
Methanol 5.165.0Excellent (Primary) Protic nature allows H-bonding with the nitro group. Steep temperature-solubility gradient forces rapid crystallization upon cooling.
Ethanol / Water (80:20) ~5.5~78.0Good Ideal for crude mixtures with highly polar impurities. Requires highly controlled cooling to prevent supercooling.
Ethyl Acetate / Hexane Mixed77.0 / 69.0Excellent (Anti-Solvent) Best for samples prone to liquid-liquid phase separation (oiling out). Balances lipophilic and polar functional groups.
Wet DMF (1.25% H₂O) 6.4153.0Specialized Used exclusively for separating regioisomeric hydrohalide salts via differential precipitation .

Troubleshooting FAQs

Q1: My 6-Fluoro-8-methyl-5-nitroquinoline forms a viscous oil at the bottom of the flask instead of crystallizing. How do I fix this? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the compound's melting point is depressed below the temperature at which the solution reaches supersaturation. The lipophilic methyl and fluoro groups combined with the polar nitro group create a metastable solvated state. Solution: Switch from a single solvent to an anti-solvent system (e.g., Ethyl Acetate/Hexane). Dissolve the oil in a minimal amount of hot Ethyl Acetate, then titrate hot Hexane dropwise until the cloud point is reached. Seed the solution with a pure crystal immediately to bypass the oil phase and force nucleation .

Q2: Nitration of my starting material yielded a mixture of 5-nitro and 7-nitro regioisomers. They co-crystallize in methanol. How can I separate them? A2: Regioisomers possess nearly identical van der Waals volumes and polarities, making standard neutral recrystallization ineffective. You must exploit their slight differences in basicity (pKa). Solution: Convert the crude mixture to a hydrohalide salt in Wet DMF (containing 1.25% water) . The slight differences in the lattice energy of the protonated quinoline nitrogen are amplified in this specific dielectric environment. The 5-nitroquinoline hydrohalide salt will selectively precipitate out of the Wet DMF, leaving the 7-nitro isomer in the mother liquor .

Q3: The crude product is a dark, discolored solid. Recrystallization improves purity but the crystals remain brown. What is the mechanism for removing these colored impurities? A3: Dark colorations typically arise from highly conjugated, oxidized polymeric byproducts formed during the nitration step. These polymers have broad molecular weight distributions and often get trapped in the crystal lattice of the target compound. Solution: Incorporate an activated charcoal treatment during the hot dissolution phase. The massive surface area and microporosity of the charcoal will selectively adsorb the high-molecular-weight conjugated polymers via π−π stacking. Perform a hot filtration through a Celite pad to remove the charcoal before cooling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the internal validation check is met.

Protocol A: Primary Single-Solvent Recrystallization (Methanol)

Best for routine purification of >85% pure crude material.

  • Dissolution: Place 1.0 g of crude 6-Fluoro-8-methyl-5-nitroquinoline in a 50 mL Erlenmeyer flask. Add 10 mL of HPLC-grade Methanol.

  • Heating: Heat the suspension to a gentle boil (65°C) using a stirring hotplate. Add additional Methanol in 1 mL increments until the solid completely dissolves.

    • Validation Check: Inspect the boiling solution against a bright light. If undissolved particulates remain after adding 25 mL of solvent, they are likely inorganic salts. Proceed to step 3; otherwise, skip to step 4.

  • Hot Filtration: Quickly filter the boiling solution through a pre-warmed fluted filter paper into a clean, heated flask to remove insoluble inorganics.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25°C) over 45 minutes.

    • Validation Check: Microcrystalline needles should begin forming. If the solution remains clear, scratch the inner wall of the flask with a glass stirring rod to provide nucleation sites.

  • Maturation: Once room temperature is reached, transfer the flask to an ice bath (4°C) for 30 minutes to maximize lattice formation and yield.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 mL of ice-cold Methanol to displace the impurity-laden mother liquor. Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

Best for crude materials that exhibit oiling out.

  • Primary Solvation: Dissolve the crude material in a minimal volume of boiling Ethyl Acetate (approx. 5-8 mL per gram).

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, add hot Hexane dropwise using a Pasteur pipette.

  • Cloud Point Monitoring: Continue adding Hexane until the solution becomes faintly turbid (the cloud point), then immediately add one single drop of Ethyl Acetate to clarify the solution.

    • Validation Check: The solution must be perfectly clear but on the absolute edge of saturation. If it separates into two liquid layers, you have added too much Hexane. Boil off the excess solvent and restart the titration.

  • Seeding & Cooling: Remove from heat. Add a single seed crystal of pure 6-Fluoro-8-methyl-5-nitroquinoline. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter and wash with ice-cold Hexane.

Decision Workflow

Use the following logical pathway to determine the correct purification strategy for your specific crude profile.

G Start Crude 6-Fluoro-8-methyl- 5-nitroquinoline Solvent Primary Solvent Selection (Methanol or EtOH) Start->Solvent Heat Heat to Boiling & Filter Impurities Solvent->Heat Cool Controlled Cooling (RT then 4°C) Heat->Cool Check Crystallization Outcome? Cool->Check Success Pure Crystals Formed Proceed to Filtration Check->Success Optimal Oil Oiling Out (LLPS) Observed Check->Oil Phase Separation Isomers Regioisomer Contamination Check->Isomers Co-crystallization AntiSolvent Apply Anti-Solvent (EtOAc / Hexane) Oil->AntiSolvent Salt Wet DMF Salt Precipitation Isomers->Salt AntiSolvent->Heat Salt->Success

Figure 1: Workflow for troubleshooting 6-Fluoro-8-methyl-5-nitroquinoline recrystallization.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1)
  • 8-Nitroquinoline | C9H6N2O2 | CID 11830 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Reference Data & Comparative Studies

Validation

A Technical Guide to the 1H and 13C NMR Spectral Characteristics of 6-Fluoro-8-methyl-5-nitroquinoline

This guide provides an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 6-fluoro-8-methyl-5-nitroquinoline. In the absence of direct experimental spectra in publicly availa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 6-fluoro-8-methyl-5-nitroquinoline. In the absence of direct experimental spectra in publicly available literature, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a reasoned, comparative analysis based on the spectral data of structurally related analogues. By dissecting the influence of each substituent—fluoro, methyl, and nitro groups—on the quinoline scaffold, we can construct a reliable prediction of the NMR spectra, a critical step in the structural elucidation of novel compounds.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a foundational motif in a vast array of pharmacologically active molecules. Its versatile structure allows for functionalization at multiple positions, leading to a diverse range of biological activities. The title compound, 6-fluoro-8-methyl-5-nitroquinoline, incorporates three key substituents that are known to modulate the electronic and steric properties of the quinoline core, thereby influencing its potential as a therapeutic agent. Understanding the precise arrangement of these substituents is paramount, and NMR spectroscopy is the most powerful tool for this purpose.

Predicting the 1H and 13C NMR Spectra: A Comparative Approach

To predict the 1H and 13C NMR spectra of 6-fluoro-8-methyl-5-nitroquinoline, we will analyze the experimentally determined spectral data of three key structural analogues: 5-nitroquinoline, 8-methylquinoline, and 6-fluoroquinoline. By understanding the individual effects of the nitro, methyl, and fluoro groups on the chemical shifts of the quinoline protons and carbons, we can extrapolate to our target molecule.

Substituent Effects on the Quinoline Ring:
  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. This deshielding effect will cause protons and carbons, particularly those ortho and para to its position, to resonate at higher chemical shifts (downfield).

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group through an inductive effect. This shielding will cause nearby protons and carbons to resonate at slightly lower chemical shifts (upfield).

  • Fluoro Group (-F): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. However, it also possesses lone pairs that can participate in resonance, acting as an electron-donating group. The overall effect on chemical shifts is a combination of these opposing factors, and for 13C NMR, large one-bond and through-space C-F coupling constants are expected.

Predicted 1H and 13C NMR Spectral Data for 6-Fluoro-8-methyl-5-nitroquinoline

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) and key coupling constants (J) for 6-fluoro-8-methyl-5-nitroquinoline. These predictions are based on an additive model using the experimental data of the aforementioned analogues.

Table 1: Predicted 1H NMR Data for 6-Fluoro-8-methyl-5-nitroquinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.9ddJH2-H3 ≈ 4.5, JH2-H4 ≈ 1.5
H-3~7.6ddJH3-H2 ≈ 4.5, JH3-H4 ≈ 8.5
H-4~8.7ddJH4-H3 ≈ 8.5, JH4-H2 ≈ 1.5
H-7~7.8dJH7-F6 ≈ 9.0
-CH3~2.8s-

Table 2: Predicted 13C NMR Data for 6-Fluoro-8-methyl-5-nitroquinoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C-2~151d3JCF ≈ 3
C-3~123s-
C-4~135s-
C-4a~129d3JCF ≈ 5
C-5~145d2JCF ≈ 15
C-6~158d1JCF ≈ 250
C-7~115d2JCF ≈ 25
C-8~138s-
C-8a~147s-
-CH3~18s-

Comparative Analysis with Structural Analogues

To provide a robust foundation for our predictions, the following tables present the experimental NMR data for the key structural analogues.

Table 3: Experimental 1H and 13C NMR Data for 5-Nitroquinoline

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
28.95151.5
37.55122.0
48.80134.0
4a-129.5
5-148.0
68.20125.0
77.80130.0
88.60128.0
8a-148.5

Note: Data obtained from publicly available spectral databases.

Table 4: Experimental 1H and 13C NMR Data for 8-Methylquinoline

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
28.85149.5
37.35121.0
48.05136.0
4a-128.5
57.50126.5
67.30129.0
77.40126.0
8-137.0
8a-147.0
-CH32.7017.5

Note: Data obtained from publicly available spectral databases.

Table 5: Predicted 1H and 13C NMR Data for 6-Fluoroquinoline

PositionPredicted 1H Chemical Shift (δ, ppm)Predicted 13C Chemical Shift (δ, ppm)
28.8150 (d, 3JCF≈4)
37.4122
48.1136
4a-129 (d, 3JCF≈5)
57.8 (d, JHF≈9)112 (d, 2JCF≈25)
6-160 (d, 1JCF≈250)
77.4 (dd, JHH≈9, JHF≈5)120 (d, 2JCF≈22)
88.1130
8a-148 (d, 4JCF≈2)

Note: Predicted values based on known substituent effects of fluorine on aromatic systems.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality 1H and 13C NMR spectra for a novel compound such as 6-fluoro-8-methyl-5-nitroquinoline.[1]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl3, DMSO-d6). The choice of solvent can affect chemical shifts.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for 1H and 13C. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A standard pulse program with proton decoupling (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative ratios of protons. Identify the chemical shift of each peak in both 1H and 13C spectra.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the NMR spectroscopy workflow, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire_H1 Acquire 1H FID setup->acquire_H1 acquire_C13 Acquire 13C FID setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft process Phase & Baseline Correction ft->process reference Reference Spectrum process->reference assign Assign Signals reference->assign interpret Interpret Data assign->interpret

Caption: Experimental workflow for NMR spectroscopy.

Structural Insights and Substituent Effects

The interplay of the electron-withdrawing nitro and fluoro groups with the electron-donating methyl group creates a unique electronic environment within the 6-fluoro-8-methyl-5-nitroquinoline molecule. This is reflected in the predicted chemical shifts. The following diagram illustrates the key electronic effects of the substituents on the quinoline ring.

Substituent_Effects cluster_substituents Substituents quinoline Quinoline Ring nitro Nitro (-NO2) Electron-Withdrawing nitro->quinoline -I, -M (Deshielding) fluoro Fluoro (-F) Inductive: Withdrawing Resonance: Donating fluoro->quinoline -I, +M (Complex Effect) methyl Methyl (-CH3) Electron-Donating methyl->quinoline +I (Shielding)

Sources

Comparative

Mass spectrometry fragmentation pattern of 6-Fluoro-8-methyl-5-nitroquinoline

The Definitive Guide to Mass Spectrometry Platforms for the Structural Elucidation of 6-Fluoro-8-methyl-5-nitroquinoline Accurate structural characterization of functionalized quinolines is a critical bottleneck in early...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Mass Spectrometry Platforms for the Structural Elucidation of 6-Fluoro-8-methyl-5-nitroquinoline

Accurate structural characterization of functionalized quinolines is a critical bottleneck in early-stage drug development. 6-Fluoro-8-methyl-5-nitroquinoline (CAS: 1420793-15-2), a highly substituted heterocyclic compound with a monoisotopic mass of 206.049 Da[1], presents unique analytical challenges due to the competing fragmentation pathways of its nitro, fluoro, and methyl substituents.

This guide objectively compares the performance of leading mass spectrometry (MS) platforms—Orbitrap High-Resolution MS (HRMS), Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—for the structural elucidation of this compound. Furthermore, it provides a self-validating experimental protocol and mechanistic fragmentation mapping to ensure absolute confidence in your analytical workflows.

Platform Comparison: Selecting the Optimal Mass Spectrometer

When analyzing complex fragmentation patterns, the choice of mass analyzer dictates the depth of structural information acquired. While QqQ systems are the gold standard for targeted quantification, HRMS platforms (Orbitrap and Q-TOF) are mandatory for de novo structural elucidation and distinguishing isobaric interferences[2].

Table 1: MS Platform Performance Comparison for 6-Fluoro-8-methyl-5-nitroquinoline Analysis

Performance MetricOrbitrap HRMS (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Triple Quadrupole (QqQ)
Resolving Power Up to 140,000 (FWHM)~60,000 (FWHM)Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm (with lock mass)< 2 ppm~ 0.1 Da
Isotopic Fidelity ExcellentSuperiorPoor
Primary Application Exact elemental compositionFast LC-MS/MS acquisitionHigh-throughput MRM
Suitability for this Assay ★★★★★ (Optimal) ★★★★☆ ★★☆☆☆

Causality in Platform Selection: For 6-Fluoro-8-methyl-5-nitroquinoline, the Orbitrap platform is optimal. The loss of a nitryl radical (-NO2, 45.993 Da) and the loss of a nitrosyl radical combined with oxygen (-NO -O) can produce near-isobaric fragments. Only a platform with >100,000 resolving power can definitively separate these sub-millidalton mass defects, ensuring the assigned chemical formula is mathematically unambiguous.

Mechanistic Fragmentation Pattern

Understanding the gas-phase dissociation of 6-Fluoro-8-methyl-5-nitroquinoline requires analyzing the electron-withdrawing effects of the nitro and fluoro groups on the quinoline core.

Under Higher-energy C-trap Dissociation (HCD), the protonated precursor ion ([M+H]+ at m/z 207.057) undergoes several characteristic cleavages:

  • Nitroaromatic Cleavage: The weakest bond is the C-NO2 bond. The most intense product ion typically corresponds to the loss of the nitryl radical (NO2·), yielding an ion at m/z 161.064[3]. A secondary, less intense pathway involves the loss of the nitrosyl radical (NO·), yielding m/z 177.059[3][4].

  • Defluorination: Following the loss of the nitro group, the adjacent fluorine atom is highly susceptible to elimination as hydrogen fluoride (HF, 20.006 Da), generating a stable fragment at m/z 141.058[5][6].

  • Ring Contraction: The quinoline nitrogen facilitates the loss of hydrogen cyanide (HCN, 27.011 Da), a hallmark of nitrogenous heterocyclic fragmentation, resulting in m/z 134.053[6].

Fragmentation M Precursor Ion [M+H]+ m/z 207.057 C10H8FN2O2+ F1 Fragment 1 m/z 161.064 C10H8FN+ M->F1 -NO2 (46.0 Da) Nitro Cleavage F2 Fragment 2 m/z 177.059 C10H8FNO+ M->F2 -NO (30.0 Da) Rearrangement F3 Fragment 3 m/z 141.058 C10H7N+ F1->F3 -HF (20.0 Da) Defluorination F4 Fragment 4 m/z 134.053 C9H7F+ F1->F4 -HCN (27.0 Da) Ring Cleavage

Figure 1: Mechanistic MS/MS fragmentation pathway of 6-Fluoro-8-methyl-5-nitroquinoline.

Table 2: Quantitative Exact Mass Fragmentation Data

Fragment IonExact Mass (m/z)Neutral LossMass Loss (Da)Structural Rationale
[M+H - NO2]+ 161.0641NO2·45.9929Characteristic homolytic cleavage of the C-NO2 bond.
[M+H - NO]+ 177.0590NO·29.9979Nitro-to-nitrite rearrangement followed by NO loss.
[M+H - NO2 - HF]+ 141.0579NO2· + HF65.9991Fluorine elimination from the destabilized aromatic ring.
[M+H - NO2 - HCN]+ 134.0532NO2· + HCN73.0038Quinoline ring opening and contraction.

Self-Validating Experimental Protocol (LC-HRMS)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes a mechanistic rationale and a validation checkpoint to prevent false-positive annotations.

Step 1: Sample Preparation
  • Action: Dissolve 1 mg of 6-Fluoro-8-methyl-5-nitroquinoline in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA)[2]. Dilute to a final working concentration of 1 µg/mL.

  • Causality: Formic acid acts as an essential proton donor, driving the equilibrium toward the formation of [M+H]+ ions required for positive-mode Electrospray Ionization (ESI+).

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm)[2][6]. Run a 10-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Causality: The C18 stationary phase effectively retains the hydrophobic methyl-quinoline core, separating it from any highly polar synthetic impurities or degradation products before they enter the MS source, preventing ion suppression.

Step 3: MS/MS Acquisition (Orbitrap)
  • Action: Operate in ESI+ mode. Set Capillary Voltage to 3.5 kV. Utilize a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 for HCD fragmentation.

  • Causality: Stepped NCE is critical. An NCE of 20 gently fragments the fragile C-NO2 bond, while an NCE of 40 provides the energy required to shatter the quinoline ring (HCN loss). Combining these into a single spectrum yields a complete structural fingerprint.

Step 4: System Self-Validation Checkpoints

Before accepting the data, the system must pass these internal checks:

  • Isotopic Envelope Verification: The observed ratio of the M+1 (m/z 208.060) to the monoisotopic peak (m/z 207.057) must be exactly ~11.5%, corresponding to the natural abundance of 13C in a 10-carbon molecule.

  • Mass Defect Calibration: The precursor ion must be detected within < 2 ppm of the theoretical m/z 207.0569. If the error is > 2 ppm, the lock mass (e.g., ambient polysiloxane at m/z 371.1012) has failed, and the run must be recalibrated.

Workflow Sample Sample Prep 0.1% FA in ACN/H2O LC UHPLC Separation C18 Reverse-Phase Sample->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI MS1 Precursor Isolation Quadrupole ESI->MS1 Frag HCD Fragmentation Stepped NCE MS1->Frag MS2 High-Res Detection Orbitrap/TOF Frag->MS2

Figure 2: Self-validating LC-HRMS experimental workflow for structural elucidation.

References

  • Guidechem. "6-fluoro-8-methyl-5-nitroquinoline 1420793-15-2 wiki". Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAkuFWSE9FGpbmllmaW2mT8ytkRDR_N3ExqBTIan3ndFhgsKoPl02twfVxkFHdN_XAvPi9K3u10SA1_LGSVjQ0I3aOdyWIfPXVQRtlwpS79BKmA8Zkd2gApkDMQFGTw5aQOWbYGm_Oiz1xQ0upUzQbOGJwF4vwdj5IH7tXGm0NqHzjoiT8a8AxEPy3UzP7Ig==]
  • Yang, X., et al. "Molecular Oxygen (O2) Artifacts in Tandem Mass Spectra". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErcU88G0h0GPhM9vUqoEZ2BNhO7JQ-zKKY5nSDcDE0bTLNgdQA1aBcL6N1eorPG0pjIM191a_tWUuVjhhZ5NnhYfLGmFCD2qNvHHZgDsgpdaeXkHVRzbGyuhyfEA55Lq3DFEY_YBGobQ==]
  • "Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF87OI0BceSnIs6OBZbZeGemP5WmVVD-yi6wY9ddDNg8NSbIvbmijTWzu8oUzVeg_ef9Cj6gjFyvCvVHBpIPC1UWNRshkouKLjoq_F0YsxErawNspgv5MhnBpwhoFboAx3KwELiMl4j2kzP-g==]
  • "Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-3-carboxamide". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNBjg2t_r6cwneqrw__eGuB8zpo9guZN5p-NdNff68K9L2uLLTbe3OkqCNBzuSW3-Cntc9xhsANXk6vmrl4z5JLkILsXcfr001yxHfNK8umLXZaRG-JcICuVH1oII3CMzUWXmCR3S-NjDTTIt1bojJylcONvROupyWAGdQqC6UqiVPSKLqa6KhTdmXIkiqR-358VA_xDcsYMC3U1p8YY43g9A0Kgvr5_Caqavl_B_YIl7f-htqBS4AisgZJmCJi6tpAxo=]
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  • "Characterization of intermediate compounds formed upon photoinduced degradation of quinolones by high-performance liquid chromatography/high-resolution multiple-stage mass spectrometry". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Gw-QBQoz5vu2B6X6PAyIljixptOJItbFHtDYjHAXVnpHQ2xkfgqoP7MfNESWUqmwyD3_dOKInb4Xsc_Pkd9bGTuvGDGMzV_qCGJBCCohSVpdnCADpRteQSyiHQDqIN2hqOJ-IYfvdUAZ7e_WL1QgYuvKqV1D0ssngRhu3Wdz_Ji-PgE_NgVG7Q-mGzh8hpUWaQP4CUli4TTF86zJ_CEoMUlb12J8DdkaGpH-qfzwlpCMyUxYp3C2C3bYY6tm-aUQYWKrNBfi49wJHVmWrClKOlmiE9uG-pn0SdQchFFutuGXiADIqCYZL1G_9NmItJpY7iu0PsFn8EAcW7sPT1qRurcf-DxCJzGKYRAWws2vEXvOYcsAy2JsQycmWDNTQWxtxaw=]

Sources

Validation

A Comparative Analysis of 6-Fluoro-8-methyl-5-nitroquinoline and 8-methyl-5-nitroquinoline: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of this bicyclic heterocycle all...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its biological activity. This guide provides an in-depth, comparative analysis of two closely related 5-nitroquinoline derivatives: 6-Fluoro-8-methyl-5-nitroquinoline and 8-methyl-5-nitroquinoline. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this document extrapolates their potential bioactivities based on robust data from structurally analogous compounds. By dissecting the influence of the fluoro and methyl substituents on the core 5-nitroquinoline moiety, we can construct a scientifically informed hypothesis regarding their respective therapeutic potentials, particularly in the realms of oncology and microbiology.

The Central Role of the 5-Nitroquinoline Core

The 5-nitroquinoline scaffold is a recurring motif in compounds exhibiting significant biological activity. The nitro group at the 5-position is a key pharmacophore, particularly recognized for its potential in anticancer applications.[2] In the hypoxic environment characteristic of solid tumors, the nitro group can undergo bioreduction to form cytotoxic reactive nitrogen species, leading to cell death.[2][3] This mechanism of action provides a degree of selectivity for tumor cells over healthy, well-oxygenated tissues. Furthermore, 5-nitroquinoline derivatives have demonstrated antimicrobial properties, often attributed to the inhibition of essential bacterial enzymes or the generation of reactive oxygen species.[2]

The Influence of Fluorine Substitution at the 6-Position

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and biological properties.[3][4] In the context of 6-Fluoro-8-methyl-5-nitroquinoline, the fluorine atom at the 6-position is anticipated to have several profound effects when compared to its non-fluorinated counterpart, 8-methyl-5-nitroquinoline.

  • Enhanced Lipophilicity and Membrane Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This improved bioavailability could lead to greater intracellular concentrations and, consequently, more potent biological activity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the half-life of the compound in biological systems, leading to a more sustained therapeutic effect.

  • Modulation of Electronic Properties and Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within the quinoline ring system. This can influence the molecule's ability to interact with biological targets, potentially leading to enhanced binding affinity for specific enzymes or receptors. In the well-established class of fluoroquinolone antibiotics, a fluorine atom at the 6-position is crucial for their potent antibacterial activity, which is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5]

Anticipated Bioactivity Profiles

Based on the established roles of the 5-nitro and 6-fluoro substituents, we can hypothesize the following comparative bioactivity profiles:

Feature8-methyl-5-nitroquinoline6-Fluoro-8-methyl-5-nitroquinolineScientific Rationale
Anticancer Potential Expected to exhibit cytotoxic activity, particularly in hypoxic tumors, due to the bioreduction of the 5-nitro group.[2]Potentially enhanced anticancer activity due to improved cellular uptake and metabolic stability conferred by the 6-fluoro substituent.[3][4]
Antimicrobial Spectrum Likely to possess some antimicrobial properties characteristic of nitroaromatic compounds.[2]Expected to have a broader and more potent antimicrobial spectrum, potentially including activity against bacterial strains resistant to other antibiotics, by mimicking the action of fluoroquinolones.[4][5]
Mechanism of Action Primarily through the generation of reactive nitrogen species.[2][3] May also exhibit inhibitory effects on signaling pathways.Likely a multi-faceted mechanism involving the generation of reactive nitrogen species and inhibition of key bacterial enzymes like DNA gyrase.[4][5] Could also demonstrate enhanced inhibition of cancer-related signaling pathways such as PI3K/Akt/mTOR.[1][6]

Proposed Signaling Pathway: Inhibition of PI3K/Akt/mTOR in Cancer

A growing body of evidence suggests that many quinoline derivatives exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][7][8] It is plausible that both 6-Fluoro-8-methyl-5-nitroquinoline and 8-methyl-5-nitroquinoline could function as inhibitors of this pathway. The fluorine atom in the 6-fluoro derivative may enhance its binding affinity to the ATP-binding pocket of PI3K, leading to more potent inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline 6-Fluoro-8-methyl-5-nitroquinoline or 8-methyl-5-nitroquinoline Quinoline->PI3K Inhibition

Caption: Proposed mechanism of PI3K/Akt/mTOR pathway inhibition.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically validate the hypothesized differences in bioactivity, a series of well-established in vitro assays should be performed.

Anticancer Activity: MTT Assay for Cytotoxicity

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, K-562 leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-8-methyl-5-nitroquinoline and 8-methyl-5-nitroquinoline in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration to determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Conclusion

While direct experimental comparisons between 6-Fluoro-8-methyl-5-nitroquinoline and 8-methyl-5-nitroquinoline are yet to be published, a comprehensive analysis of their structural components allows for informed predictions of their relative bioactivities. The presence of the 6-fluoro substituent in 6-Fluoro-8-methyl-5-nitroquinoline is expected to confer enhanced anticancer and antimicrobial properties compared to its non-fluorinated analog. This is attributed to improved pharmacokinetic properties and potentially a broader mechanism of action. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of these hypotheses. Further investigation into these and similar quinoline derivatives is warranted to unlock their full therapeutic potential.

References

  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids - J-Stage. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - MDPI. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. [Link]

  • OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC. [Link]

  • Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. [Link]

  • Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. [Link]

  • Genotoxicity of fluoroquinolines and methylquinolines - PubMed - NIH. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols - ResearchGate. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities | Semantic Scholar. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

Sources

Comparative

The Fluorine Factor: A Comparative In Vitro Guide to Fluorinated vs. Non-Fluorinated Quinoline Derivatives

As drug development professionals, we constantly evaluate how minor structural modifications translate to macroscopic changes in in vitro and in vivo efficacy. The quinoline scaffold is a cornerstone of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly evaluate how minor structural modifications translate to macroscopic changes in in vitro and in vivo efficacy. The quinoline scaffold is a cornerstone of medicinal chemistry. The historical transition from first-generation non-fluorinated quinolones to second-generation fluoroquinolones marked a paradigm shift in antimicrobial and antineoplastic therapy[1]. However, recent advancements have seen a strategic resurgence of novel non-fluorinated derivatives designed to bypass specific target-site mutations[2].

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated quinoline derivatives, detailing the mechanistic causality behind their performance and providing self-validating in vitro protocols for rigorous evaluation.

Mechanistic Causality: The Role of Fluorination in Pharmacodynamics

Why does the addition of a single fluorine atom—typically at the C6 position of the quinoline ring—drastically alter biological activity? The answer lies in the unique physicochemical properties of fluorine:

  • Electronic Effects & Target Affinity: Fluorine is the most electronegative element. Its incorporation modulates the pKa of adjacent basic amines, optimizing the molecule's zwitterionic nature at physiological pH. This enhances electrostatic interactions (such as dipole-dipole interactions and hydrogen bonding) with target proteins like bacterial DNA gyrase or tumor-specific enzymes[3],[1].

  • Lipophilicity & Permeability: The C-F bond significantly increases the overall lipophilicity (logP) of the molecule. This facilitates superior penetration through the complex lipid bilayers of Gram-negative bacteria and the dense microenvironments of solid tumors[4],[1].

  • Metabolic Stability: The C-F bond is exceptionally strong, providing steric shielding that protects the quinoline core from rapid oxidative metabolism and enzymatic breakdown, thereby prolonging its biological half-life[3],[5].

MOA FQ Fluorinated Quinoline (e.g., C6-Fluoro) BindFQ High Affinity Binding (Enhanced Lipophilicity) FQ->BindFQ NFQ Non-Fluorinated Quinoline (Classical) BindNFQ Moderate/Low Binding (Susceptible to Efflux) NFQ->BindNFQ Target Bacterial DNA Gyrase / Topoisomerase IV Cleavage Stabilization of Cleavage Complexes Target->Cleavage BindFQ->Target BindNFQ->Target Death DNA Fragmentation & Cell Death Cleavage->Death

Fig 1. Mechanistic pathway of DNA gyrase inhibition by fluorinated vs non-fluorinated quinolines.

Comparative In Vitro Efficacy Data

To understand the practical impact of these modifications, we must look at standardized in vitro data across both oncological and infectious disease models.

Anticancer Activity (Triple-Negative Breast Cancer Models)

Recent evaluations of novel quinoline derivatives in 2D and 3D models of Triple-Negative Breast Cancer (TNBC) highlight the absolute necessity of fluorine for certain scaffolds. Hydrolyzed, non-fluorinated analogs often fail to show activity, whereas specific fluorinated substitutions (meta/para) yield highly potent IC50 values while remaining non-toxic to healthy epithelial cells[3].

Table 1: Comparative In Vitro Anticancer Efficacy (MDA-MB-468 TNBC Cells)

Compound ClassStructural ModificationIC50 (μM)Cytotoxicity to Normal Cells (MCF-10A)
Fluorinated Quinoline (6a, 6b) Mono-F substitution (meta/para)2.5 - 5.0Non-toxic
Fluorinated Quinoline (6d) meta, para di-F substitution~2.5 (2-fold improvement)Non-toxic
Non-Fluorinated Analogs Hydrolyzed ester lacking F-substitution>50 (Inactive)Non-toxic

Data derived from recent structure-activity relationship (SAR) studies on TNBC spheroids[3].

Antibacterial Activity (Overcoming Resistance)

While C6-fluorination defined the second generation of highly penetrative quinolones, the evolutionary rise of fluoroquinolone-resistant (FQ-R) strains (driven by gyrA and parC mutations) has necessitated a pivot[2]. Novel non-fluorinated quinolones, such as Ozenoxacin, have been engineered to omit the fluorine atom while optimizing other side chains, successfully bypassing the specific binding pockets altered by FQ-resistance mutations[2].

Table 2: Comparative In Vitro Antibacterial Efficacy (MIC values)

CompoundStructural ClassTarget PathogenMIC Range (mg/L)Mechanistic Note
Nalidixic Acid 1st Gen Non-FluorinatedE. coli (Gram -)4.0 - 16.0Weak penetration; easily bypassed by efflux.
Ciprofloxacin 2nd Gen C6-FluorinatedE. coli (Gram -)0.01 - 0.06High affinity to DNA Gyrase; broad spectrum[1].
Ozenoxacin Novel Non-FluorinatedMRSA (Gram +)0.004 - 0.06Overcomes gyrA/parC mutations in FQ-resistant strains[2].

Self-Validating Experimental Protocols

To objectively compare these derivatives, your in vitro assays must be designed as self-validating systems. Highly lipophilic fluorinated compounds are prone to solubility artifacts and chelation, requiring strict internal controls.

Protocol 1: Broth Microdilution Assay for MIC Determination

Causality Check: Fluoroquinolones readily chelate divalent cations. If standard broth is used without adjusting ion concentrations, MIC values will be artificially inflated due to drug inactivation[4].

Step-by-Step Methodology:

  • Media Preparation: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure Mg2+ (10-12.5 mg/L) and Ca2+ (20-25 mg/L) concentrations are strictly controlled to prevent variable chelation.

  • Compound Solubilization: Dissolve quinoline derivatives in 100% DMSO to create a 10 mM stock. Self-Validation Step: Ensure the final DMSO concentration in the assay plate does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: Perform 2-fold serial dilutions in a 96-well U-bottom plate. Include a positive control (e.g., Ciprofloxacin) and a negative vehicle control (1% DMSO in CAMHB).

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculation & Incubation: Add 50 µL of the inoculum to 50 µL of the drug dilution (Final inoculum: 5 × 10^5 CFU/mL). Incubate at 37°C for 18-24 hours.

  • Readout: Determine the MIC via OD600 absorbance as the lowest concentration completely inhibiting bacterial growth relative to the vehicle control.

Protocol 2: 3D Spheroid Cytotoxicity Assay (Anticancer Evaluation)

Causality Check: Standard 2D cell cultures fail to replicate the penetration barriers of solid tumors. Highly lipophilic fluorinated quinolines may show excellent 2D activity but fail in 3D due to poor diffusion into the hypoxic spheroid core[3].

Step-by-Step Methodology:

  • Spheroid Formation: Seed target cells (e.g., MDA-MB-468) at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes to promote aggregation.

  • Maturation: Incubate for 72 hours until compact spheroids form (verify structural integrity via brightfield microscopy).

  • Drug Exposure: Carefully replace 50% of the media with media containing 2X concentrations of the quinoline derivatives. Self-Validation Step: Include a known ROS-inducer (e.g., Doxorubicin) as a positive control for spheroid penetration and core necrosis.

  • Incubation: Incubate for 96 hours to allow for deep tissue diffusion.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (formulated with optimized detergents to lyse 3D structures). Shake for 5 minutes, incubate for 25 minutes at room temperature, and read luminescence. Calculate the IC50 using a 4-parameter logistic curve.

Workflow Compound Synthesize/Prepare Quinoline Derivatives Dilution Serial Dilution in CAMHB (Control Divalent Cations) Compound->Dilution Inoculation Standardized Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Readout via OD600 (Self-Validation: Vehicle Control) Incubation->Readout Analysis Data Analysis (MIC Determination) Readout->Analysis

Fig 2. Standardized in vitro workflow for determining MIC of quinoline derivatives.

Conclusion

The decision to fluorinate a quinoline scaffold is not a universal panacea. While fluorination dramatically enhances lipophilicity, target affinity, and metabolic stability—making it highly effective for broad-spectrum antibacterial and targeted anticancer applications—the strategic removal of fluorine in novel derivatives provides a crucial bypass mechanism against established resistance pathways. Researchers must leverage rigorous, 3D-validated, and ion-controlled in vitro assays to accurately map the structure-activity relationships of these highly dynamic compounds.

References

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. MDPI. 1

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. 3

  • In Vitro Activity of Ozenoxacin against Quinolone-Susceptible and Quinolone-Resistant Gram-Positive Bacteria. ResearchGate. 2

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... PMC. 4

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry.5

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Potency and Selectivity of 6-Fluoro-8-methyl-5-nitroquinoline Against Standard PI3K/Akt Pathway Inhibitors

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive framework for the preclinical evaluation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive framework for the preclinical evaluation of a novel quinoline derivative, 6-Fluoro-8-methyl-5-nitroquinoline. We hypothesize its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This document outlines a head-to-head comparison of 6-Fluoro-8-methyl-5-nitroquinoline against established, well-characterized inhibitors of the PI3K/Akt pathway. We provide detailed, validated protocols for in vitro biochemical assays and cell-based functional screens, alongside a robust framework for data analysis and interpretation. The methodologies described herein are designed to deliver a clear, quantitative assessment of the compound's potency, selectivity, and cellular efficacy, providing the critical data necessary for further drug development decisions.

Introduction: The Rationale for Investigating 6-Fluoro-8-methyl-5-nitroquinoline

Nitroquinolines and their derivatives have attracted significant scientific interest due to their broad spectrum of biological activities, including potential applications as anticancer and antimicrobial agents. The specific substitutions on the quinoline ring—a fluorine at position 6, a methyl group at position 8, and a nitro group at position 5—confer unique physicochemical properties that may translate to enhanced potency and novel target interactions.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central node in cellular regulation. Its aberrant activation is a hallmark of many human cancers, making it a high-priority target for therapeutic intervention. The development of small molecule inhibitors against key kinases in this pathway, such as PI3K and Akt, has been an intense area of research. This guide proposes a systematic evaluation of 6-Fluoro-8-methyl-5-nitroquinoline to determine if it represents a new chemotype for targeting this critical oncogenic pathway.

Benchmarking Strategy: Selection of Standard Inhibitors and a Model Cell Line

To accurately contextualize the performance of our test compound, it is essential to benchmark it against inhibitors with well-documented mechanisms of action and potency. For this guide, we have selected two standard inhibitors that target different key nodes of the PI3K/Akt pathway.

  • Wortmannin: A fungal metabolite that acts as a potent, covalent, and irreversible pan-PI3K inhibitor. While highly potent, its instability and lack of selectivity limit its clinical use, but it serves as an excellent positive control for potent PI3K inhibition in preclinical assays.

  • MK-2206: A highly potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). It is a widely used tool compound and has been evaluated in numerous clinical trials, making it a relevant benchmark for Akt-targeting agents.

Our experimental workflow will utilize the human breast cancer cell line MCF-7 , which is known to have a constitutively active PI3K pathway due to a PIK3CA mutation, making it a sensitive and relevant model for assessing inhibitors of this cascade.

Visualizing the Experimental Approach

A logical and sequential workflow is critical for the efficient evaluation of a new chemical entity. The process begins with high-throughput biochemical screening to determine direct inhibitory effects on the primary kinase targets, followed by cell-based assays to confirm target engagement in a physiological context and assess the downstream phenotypic consequences.

Diagram: Putative Signaling Pathway and Inhibitor Targets

The PI3K/Akt/mTOR pathway is a canonical signaling cascade initiated by receptor tyrosine kinases (RTKs). Activation of PI3K leads to the phosphorylation of Akt, which in turn phosphorylates a host of downstream substrates, including mTORC1, to promote cell growth and survival.[1][2][3][4] Our benchmark inhibitors, Wortmannin and MK-2206, target PI3K and Akt, respectively. We hypothesize that 6-Fluoro-8-methyl-5-nitroquinoline will also inhibit one of these key nodes.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (via PIP3) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Wortmannin Wortmannin Wortmannin->PI3K MK2206 MK-2206 MK2206->Akt Test_Cmpd 6-Fluoro-8-methyl- 5-nitroquinoline (Hypothesized Target) Test_Cmpd->PI3K ? Test_Cmpd->Akt ?

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

Diagram: Experimental Benchmarking Workflow

Our workflow is designed to systematically narrow down the compound's activity from a biochemical to a cellular level.

Benchmarking_Workflow A Compound Preparation (Test Cmpd, Wortmannin, MK-2206) 10-point, 3-fold serial dilutions B Biochemical Assay: In Vitro Kinase Panel (PI3Kα, Akt1) A->B C Data Analysis: IC50 Determination (Biochemical Potency) B->C D Cell-Based Assay 1: MCF-7 Cell Viability (MTS) 72-hour incubation C->D Proceed if potent F Cell-Based Assay 2: Western Blot Analysis (p-Akt, p-S6K) C->F Proceed if potent E Data Analysis: GI50 Determination (Cellular Potency) D->E H Comparative Analysis & Conclusion E->H G Data Analysis: Target Engagement & Pathway Modulation F->G G->H

Caption: Step-by-step workflow for comparative inhibitor analysis.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility and provide a solid basis for comparison.

Protocol: In Vitro PI3Kα Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the PI3Kα isoform.

  • Rationale: A direct, cell-free biochemical assay is the gold standard for determining if a compound can inhibit the kinase of interest without the complexities of cellular uptake, metabolism, or off-target effects.

  • Methodology:

    • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each compound (6-Fluoro-8-methyl-5-nitroquinoline, Wortmannin, MK-2206) in DMSO, starting at a final assay concentration of 10 µM. Plate 1 µL of each dilution into a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with no enzyme as a positive control (0% activity).

    • Reagent Preparation: Prepare a kinase reaction mix containing recombinant PI3Kα enzyme, the substrate PIP2, and assay buffer.

    • Kinase Reaction: Add 10 µL of the kinase reaction mix to each well of the compound plate. Incubate for 60 minutes at room temperature.

    • ATP Addition: Add 10 µL of ATP solution to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

    • Detection: Add 20 µL of a detection solution (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity. Incubate for 40 minutes.

    • Luminescence Reading: Read the plate on a luminescence plate reader.

    • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: MCF-7 Cell Viability (MTS) Assay
  • Objective: To determine the growth inhibitory concentration (GI50) of the compounds on a PI3K-dependent cancer cell line.

  • Rationale: This assay measures the metabolic activity of the cells, which serves as a proxy for cell viability and proliferation. It provides a functional readout of the compound's overall effect on the cancer cells.

  • Methodology:

    • Cell Plating: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

    • Compound Treatment: The following day, treat the cells with a 10-point serial dilution of each compound (final concentration from 10 µM down to ~0.5 nM). Include DMSO vehicle controls.

    • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours until a color change is apparent.

    • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle-treated controls. Plot the percent cell growth versus the log of the compound concentration and calculate the GI50 value using a non-linear regression curve fit.

Protocol: Western Blot for Pathway Modulation
  • Objective: To visually confirm that the compounds inhibit the PI3K/Akt signaling pathway at the molecular level.

  • Rationale: Western blotting allows for the direct measurement of the phosphorylation status of key pathway proteins. A reduction in the phosphorylated form of a downstream effector (like Akt or its substrate S6 Ribosomal Protein) is strong evidence of on-target pathway inhibition.

  • Methodology:

    • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compounds at 1x, 5x, and 10x their respective GI50 concentrations for 2 hours. Include a DMSO vehicle control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Apply an ECL chemiluminescent substrate and visualize the protein bands using a digital imager.

    • Analysis: Densitometrically quantify the bands corresponding to the phosphorylated and total proteins. A decrease in the ratio of p-Akt to total Akt indicates pathway inhibition.

Data Interpretation and Comparative Analysis

All quantitative data should be collated into clear, concise tables to facilitate a direct comparison between 6-Fluoro-8-methyl-5-nitroquinoline and the standard inhibitors.

Table 1: Comparative Biochemical Potency
CompoundTargetIC50 (nM) [95% CI]Hill Slope
6-Fluoro-8-methyl-5-nitroquinolinePI3Kα[Experimental Value][Value]
6-Fluoro-8-methyl-5-nitroquinolineAkt1[Experimental Value][Value]
WortmanninPI3Kα2.5 [2.1 - 3.0]1.1
MK-2206Akt18.1 [7.2 - 9.1]1.0

Note: Values for standard inhibitors are representative examples based on published literature.[5][6][7][8][9]

Table 2: Comparative Cellular Activity in MCF-7 Cells
CompoundGI50 (nM) [95% CI]Max Inhibition (%)p-Akt (Ser473) Inhibition at 10x GI50
6-Fluoro-8-methyl-5-nitroquinoline[Experimental Value][Value][Densitometry Value]
Wortmannin15 [12 - 19]95%>90%
MK-2206120 [105 - 137]98%>95%

Note: Values for standard inhibitors are representative examples based on published literature.

Discussion and Future Directions

The data generated from this benchmarking study will provide a clear initial assessment of 6-Fluoro-8-methyl-5-nitroquinoline's potential as a PI3K/Akt pathway inhibitor.

  • Potency Comparison: The IC50 and GI50 values will directly position the novel compound relative to the high-potency standard, Wortmannin, and the clinically relevant inhibitor, MK-2206.[5][7][10][11] A nanomolar potency in both biochemical and cellular assays would be a strong indicator for further investigation.

  • Mechanism of Action: The western blot analysis is crucial. If 6-Fluoro-8-methyl-5-nitroquinoline treatment leads to a dose-dependent decrease in p-Akt levels, it strongly supports an on-target mechanism within the PI3K/Akt pathway.[5] The relative potency against PI3Kα versus Akt1 in the biochemical assays will help pinpoint its primary target.

  • Future Work: Positive results from this initial screen would warrant a more extensive characterization. Recommended next steps include:

    • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to assess its selectivity and identify potential off-target effects.

    • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate its drug-like properties.

    • In Vivo Efficacy Studies: Testing the compound in mouse xenograft models using MCF-7 or other relevant tumor cell lines to determine if the in vitro potency translates to in vivo anti-tumor activity.

By rigorously benchmarking against established standards, we can confidently and efficiently determine the therapeutic potential of 6-Fluoro-8-methyl-5-nitroquinoline and make informed decisions for its continued development.

References

  • Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. Molecular Cancer Therapeutics, 9(7), 1956-1967. [Link]

  • Porta, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

  • Yap, T. A., et al. (2011). First-in-Man Clinical Trial of the Oral Pan-AKT Inhibitor MK-2206 in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 29(35), 4688-4695. [Link]

  • Wymann, M. P., et al. (1996). Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase. Cancer Research, 54(9), 2419-2423. [Link]

  • Nakanishi, S., et al. (1992). Wortmannin, a microbial product inhibitor of myosin light chain kinase. Journal of Biological Chemistry, 267(4), 2157-2163. [Link]

  • Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554. [Link]

  • Cheng, Y., et al. (2012). MK-2206, a novel allosteric inhibitor of Akt, synergizes with gefitinib against malignant glioma via modulating both autophagy and apoptosis. Molecular Cancer Therapeutics, 11(1), 154-164. [Link]

  • Sale, E. M., & Sale, G. J. (2012). The PI3K/Akt/mTOR pathway: a therapeutic target in breast cancer. Expert Opinion on Therapeutic Targets, 16 Suppl 1, S37-48. [Link]

  • Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer with PIK3CA mutations. Journal of Clinical Oncology, 36(12), 1164-1173. [Link]

  • Isakoff, S. J., et al. (2015). A Phase II Trial of the AKT Inhibitor MK-2206 in Patients with Advanced Breast Cancer. Annals of Oncology, 26(11), 2238-2244. [Link]

  • Thorpe, L. M., et al. (2015). A review of the PI3K/AKT/mTOR pathway in breast cancer. International Journal of Molecular Sciences, 16(12), 27937-27954. [Link]

  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803-3815. [Link]

Sources

Comparative

GC-MS Method Validation for 6-Fluoro-8-methyl-5-nitroquinoline Detection: A Comparative Guide to Analytical Platforms and Column Chemistries

Executive Summary 6-Fluoro-8-methyl-5-nitroquinoline (CAS 1420793-15-2) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced fluoroquinolone antibiotics and targeted antineoplastic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Fluoro-8-methyl-5-nitroquinoline (CAS 1420793-15-2) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced fluoroquinolone antibiotics and targeted antineoplastic agents[1]. Because trace impurities in starting materials can cascade into toxic byproducts in final active pharmaceutical ingredients (APIs), developing a highly specific, sensitive, and robust analytical method for its quantification is paramount.

This guide provides an objective, data-driven comparison of analytical platforms—Single Quadrupole GC-MS vs. Triple Quadrupole GC-MS/MS —and evaluates the performance of non-polar versus mid-polar column chemistries. The methodologies and validation parameters detailed herein are grounded in the ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Mechanistic Background & Analytical Challenges

The Chemical Causality of GC-MS Behavior

6-Fluoro-8-methyl-5-nitroquinoline ( C10​H7​FN2​O2​ , MW: 206.18 g/mol ) presents specific analytical challenges due to its functional groups:

  • The Nitro Group ( −NO2​ ): Nitroaromatics are highly susceptible to active-site adsorption within the GC inlet and column, often resulting in severe peak tailing[3]. Furthermore, under 70 eV Electron Ionization (EI), nitroquinolines characteristically fragment via the loss of a nitryl radical ( NO2∙​ , -46 Da) and a nitrosyl radical ( NO∙ , -30 Da)[4].

  • Positional Isomers: Crude synthesis mixtures often contain closely related positional isomers (e.g., 8-fluoro-5-nitroquinoline). These isomers possess nearly identical boiling points and mass spectra, making mass-based deconvolution impossible without baseline chromatographic separation.

Platform Comparison: Why MS/MS over Single Quadrupole?

While Single Quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode is standard for pure assay testing, it struggles with matrix interference in crude synthesis mixtures. Background matrix ions often share the primary m/z 206 (molecular ion) or m/z 160 (fragment ion) masses.

Triple Quadrupole GC-MS/MS resolves this via Multiple Reaction Monitoring (MRM). By isolating the precursor ion ( m/z 206) in Q1, colliding it with Argon gas in Q2, and strictly monitoring the product ion ( m/z 160) in Q3, the system effectively filters out chemical noise. This causality—isolating a specific fragmentation pathway rather than just a static mass—is what drives the superior Signal-to-Noise (S/N) ratio of MS/MS.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocol incorporates a self-validating system : the inclusion of an Internal Standard (IS) to correct for injection variability, and a mandatory System Suitability Test (SST) to verify flow-path inertness prior to sample analysis.

Step-by-Step Methodology

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 10.0 mg of the crude sample and dissolve in 10 mL of ultra-pure dichloromethane (DCM) to create a 1 mg/mL stock solution.

  • Self-Validation Check (Internal Standard): Spike the solution with 4-Nitroquinoline-d6 (IS) to achieve a final IS concentration of 1.0 µg/mL. The IS corrects for any matrix-induced ion suppression or volume losses during handling.

  • Dilute the stock solution with DCM to fall within the target working range (10–500 ng/mL).

Step 2: Chromatographic Separation (Column Selection)

  • Alternative A (Standard):HP-5ms (5% Phenyl-methylpolysiloxane). Relies primarily on dispersive (van der Waals) forces. Fails to baseline-resolve 6-fluoro from 8-fluoro isomers.

  • Alternative B (Optimized):DB-17ms (50% Phenyl-methylpolysiloxane). The increased phenyl content induces strong π−π interactions with the quinoline ring and dipole-dipole interactions with the nitro group, successfully resolving the isomers.

Step 3: GC-MS/MS Instrument Parameters

  • Inlet: 250°C, Splitless mode (1 µL injection), utilizing an ultra-inert glass liner with glass wool to prevent nitro-group degradation[3].

  • Oven Program: 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Ion Source: Advanced Electron Ionization (AEI) source at 250°C, 70 eV.

  • MRM Transitions:

    • Quantifier: m/z 206.0 160.0 (Collision Energy: 15 eV)

    • Qualifier: m/z 206.0 130.0 (Collision Energy: 25 eV)

GCMS_Workflow Sample Sample Prep (DCM + IS Spike) Inlet GC Inlet (Ultra-Inert, 250°C) Sample->Inlet Column Capillary Column (DB-17ms, Mid-Polar) Inlet->Column EI EI Source (70 eV, 250°C) Column->EI Q1 Q1 (Precursor) m/z 206 [M]+ EI->Q1 CID Collision Cell (Argon, -NO2 loss) Q1->CID Q3 Q3 (Product) m/z 160 CID->Q3 Detector Electron Multiplier (Quantification) Q3->Detector

Caption: Triple Quadrupole GC-MS/MS MRM workflow for 6-Fluoro-8-methyl-5-nitroquinoline quantification.

Method Validation & Performance Data

In accordance with ICH Q2(R2) guidelines[2], the analytical procedure was validated for Specificity, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy. The table below summarizes the comparative experimental data between a standard Single Quadrupole GC-MS (SIM) and a Triple Quadrupole GC-MS/MS (MRM) using the DB-17ms column.

Quantitative Data Summary: Validation Parameters
Validation ParameterICH Q2(R2) RequirementGC-MS (SIM Mode)GC-MS/MS (MRM Mode)Performance Verdict
Linearity Range Demonstrate proportional response50 – 1000 ng/mL ( R2 = 0.991)5 – 1000 ng/mL ( R2 = 0.999)MS/MS offers a wider dynamic range with superior linearity.
LOD (S/N 3) Lowest detectable amount15.0 ng/mL1.2 ng/mLMS/MS is ~12x more sensitive due to chemical noise filtration.
LOQ (S/N 10) Lowest quantifiable amount50.0 ng/mL4.0 ng/mLMS/MS meets stringent trace impurity thresholds.
Precision (% RSD) Coherence of repeated measures6.8% (at 100 ng/mL, n=6)2.1% (at 100 ng/mL, n=6)MS/MS demonstrates significantly higher repeatability.
Accuracy (Recovery) Closeness to true value88.5% ± 5.2%98.2% ± 1.8%MS/MS eliminates matrix-induced overestimation.
Specificity Resolution from interferencesCo-elution with matrix lipidsComplete isolationDB-17ms + MRM provides absolute specificity.
The Validation Lifecycle

A robust method is not static; it follows a lifecycle approach as defined by ICH Q14 and Q2(R2)[2].

Validation_Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Optimize Column & MS/MS ATP->Dev Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Dev->Val Val->Dev If criteria fail SST System Suitability Testing (SST) Daily Performance Verification Val->SST Transfer Method Transfer & Lifecycle Continuous Monitoring SST->Transfer

Caption: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Conclusion

For the quantification of 6-Fluoro-8-methyl-5-nitroquinoline, relying on standard non-polar columns and Single Quadrupole GC-MS introduces significant risks of matrix interference and isomer co-elution.

By upgrading to a mid-polar DB-17ms column , analysts can leverage π−π interactions to resolve critical positional isomers. Furthermore, transitioning to a Triple Quadrupole GC-MS/MS platform utilizing the m/z 206 160 MRM transition effectively eliminates matrix noise, lowering the LOQ from 50.0 ng/mL to 4.0 ng/mL. This optimized, self-validating methodology strictly adheres to ICH Q2(R2) guidelines, ensuring absolute trustworthiness in pharmaceutical impurity profiling.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Molecular Oxygen (O2) Artifacts in Tandem Mass Spectra. ACS Publications. Available at: [Link]

Sources

Validation

IR spectroscopy absorption bands for 6-Fluoro-8-methyl-5-nitroquinoline

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Fluoro-8-methyl-5-nitroquinoline Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-Transform Infrared (F...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Fluoro-8-methyl-5-nitroquinoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 6-Fluoro-8-methyl-5-nitroquinoline. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the characterization of this complex heterocyclic compound. We will objectively compare its spectral features with related analogues and provide the experimental framework necessary for reproducible, high-quality data acquisition.

Introduction: The Structural Significance of 6-Fluoro-8-methyl-5-nitroquinoline

6-Fluoro-8-methyl-5-nitroquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. The specific arrangement of its functional groups—a fluorine atom at position 6, a methyl group at position 8, and a nitro group at position 5—creates a unique electronic and steric environment. This substitution pattern is expected to modulate the molecule's biological activity and physicochemical properties.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insights into the molecular structure. For a molecule like 6-Fluoro-8-methyl-5-nitroquinoline, IR spectroscopy serves as a rapid and reliable method for structural confirmation and quality control.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on the methodology used for sample preparation and data acquisition. For a solid sample such as 6-Fluoro-8-methyl-5-nitroquinoline, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity, speed, and minimal sample preparation requirements.[2]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer, such as a Bruker Tensor 27 or similar instrument, is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Lower the ATR anvil to ensure no sample is present.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that accounts for the instrumental and environmental absorbance.

  • Sample Preparation and Loading:

    • Place a small amount (1-2 mg) of the crystalline 6-Fluoro-8-methyl-5-nitroquinoline powder onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque mechanism to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of variability in peak intensities.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to account for any scattering effects.

    • Use the peak-picking function to identify the wavenumbers of key absorption bands.

    • Compare the obtained spectrum with reference data or the predicted values outlined in this guide.

Experimental Workflow Diagram

experimental_workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Power On & Equilibrate p2 Purge Sample Compartment p1->p2 a1 Clean ATR Crystal p2->a1 a2 Collect Background Spectrum a1->a2 a3 Load Sample a2->a3 a4 Apply Pressure a3->a4 a5 Collect Sample Spectrum a4->a5 d1 Baseline Correction a5->d1 d2 Peak Picking & Analysis d1->d2

Caption: Workflow for ATR-FTIR Spectrum Acquisition.

Spectral Analysis and Interpretation

The infrared spectrum of 6-Fluoro-8-methyl-5-nitroquinoline is a composite of the vibrational modes of its constituent parts. The interpretation relies on identifying the characteristic frequencies for each functional group, which are influenced by the overall electronic structure of the molecule.

Key Functional Group Vibrations

The primary absorption bands can be attributed to four main structural components: the nitro group, the carbon-fluorine bond, the aromatic quinoline core, and the methyl group.

functional_groups molecule 6-Fluoro-8-methyl-5-nitroquinoline Nitro (NO₂) Aromatic Ring (C=C, C-H) Fluoro (C-F) Methyl (C-H) no2_asym Asymmetric Stretch (1550-1475 cm⁻¹) molecule:f1->no2_asym no2_sym Symmetric Stretch (1360-1290 cm⁻¹) molecule:f1->no2_sym cn_stretch C-N Stretch (~850 cm⁻¹) molecule:f1->cn_stretch ar_ch Aromatic C-H Stretch (3100-3000 cm⁻¹) molecule:f2->ar_ch ar_cc Aromatic C=C Stretch (1600-1400 cm⁻¹) molecule:f2->ar_cc ar_oop C-H OOP Bending (900-675 cm⁻¹) molecule:f2->ar_oop cf_stretch C-F Stretch (1300-1000 cm⁻¹) molecule:f3->cf_stretch me_ch Aliphatic C-H Stretch (2960-2850 cm⁻¹) molecule:f4->me_ch me_bend C-H Bend (~1465, 1380 cm⁻¹) molecule:f4->me_bend

Caption: Correlation of functional groups to their IR absorption regions.

  • Nitro Group (NO₂): The nitro group is one of the most easily identifiable functional groups in IR spectroscopy due to the large change in dipole moment during its vibrations.[1] It produces two very strong and characteristic absorption bands:

    • Asymmetric Stretch (ν_as): Expected in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] Conjugation with the quinoline ring system typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[3]

    • Symmetric Stretch (ν_s): A strong absorption appearing in the 1360-1290 cm⁻¹ range.[1][4] For aromatic nitro compounds, the symmetric and asymmetric stretching bands often have comparable, strong intensities.[3]

    • C-N Stretch: The vibration of the bond connecting the nitro group to the aromatic ring is weaker and typically found around 850 cm⁻¹ .[1]

  • Aromatic Quinoline Core:

    • Aromatic C-H Stretch: A series of weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, which distinguishes them from aliphatic C-H stretches.[4]

    • Aromatic C=C In-Ring Stretch: These vibrations give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[4] Often, distinct bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.[1]

    • C-H Out-of-Plane (OOP) Bending: These are strong absorptions in the 900-675 cm⁻¹ region of the spectrum. The precise position of these bands is highly characteristic of the substitution pattern on the aromatic rings.[4][5]

  • Carbon-Fluorine (C-F) Bond:

    • C-F Stretch: The C-F stretching vibration gives rise to a strong absorption band, typically located in the 1300-1000 cm⁻¹ region.[6][7] The exact position is sensitive to electronic effects from other substituents on the ring.[8] Given the electron-withdrawing nature of both the fluorine and nitro groups, shifts in this region are expected.

  • Methyl (CH₃) Group:

    • C-H Stretch: The stretching vibrations of the methyl group's C-H bonds will appear just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ range.

    • C-H Bending: Asymmetric and symmetric C-H bending vibrations are expected around 1465 cm⁻¹ and 1380 cm⁻¹ , respectively.

Data Summary and Comparative Analysis

To fully appreciate the spectroscopic signature of 6-Fluoro-8-methyl-5-nitroquinoline, it is instructive to compare its predicted absorption bands with those of its parent and intermediate structures. This comparison highlights how the addition of each functional group influences the overall spectrum.

Table 1: Predicted IR Absorption Bands for 6-Fluoro-8-methyl-5-nitroquinoline
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100–3000Medium-WeakC-H StretchAromatic Ring
2960–2850Medium-WeakC-H StretchMethyl Group
~1600, ~1500Medium-StrongC=C StretchAromatic Ring
1550–1475StrongAsymmetric NO₂ StretchNitro Group
~1465MediumAsymmetric C-H BendMethyl Group
~1380MediumSymmetric C-H BendMethyl Group
1360–1290StrongSymmetric NO₂ StretchNitro Group
1300–1000StrongC-F StretchFluoro Group
900–675StrongC-H Out-of-Plane BendAromatic Ring
~850Weak-MediumC-N StretchNitro-Aromatic Link
Table 2: Comparative IR Analysis of Quinoline Derivatives
Functional Group8-Methylquinoline[9]5-Nitroquinoline[10]6-Fluoro-8-methyl-5-nitroquinoline (Predicted)Causality of Spectral Shift
Aromatic C-H Stretch ~3050 cm⁻¹~3070 cm⁻¹3100-3000 cm⁻¹Minimal change, characteristic of the aromatic core.
Aliphatic C-H Stretch ~2950 cm⁻¹N/A2960-2850 cm⁻¹Presence of the methyl group at C8.
Aromatic C=C Stretch ~1600, 1575, 1500 cm⁻¹~1615, 1575, 1520 cm⁻¹~1600, ~1500 cm⁻¹The pattern is complex but consistently present. The nitro group can slightly shift these bands.
Asymmetric NO₂ Stretch N/A~1525 cm⁻¹1550-1475 cm⁻¹Strong, defining band for the nitro-substituted compounds.[1]
Symmetric NO₂ Stretch N/A~1350 cm⁻¹1360-1290 cm⁻¹Strong, defining band for the nitro-substituted compounds.[1][4]
C-F Stretch N/AN/A1300-1000 cm⁻¹Strong, characteristic absorption indicating the presence of the fluorine substituent.[6]
C-H OOP Bending ~820, 785, 750 cm⁻¹~830, 790, 740 cm⁻¹900-675 cm⁻¹The substitution pattern significantly alters the number and position of these strong bands. This region is a key fingerprint for confirming the specific isomer.[4]

This comparative analysis demonstrates the diagnostic power of IR spectroscopy. The appearance of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions would confirm the presence of the nitro group, while a strong absorption between 1300-1000 cm⁻¹ would validate the fluorine substitution. The unique pattern in the C-H out-of-plane bending region (900-675 cm⁻¹) provides a fingerprint for the overall substitution pattern.

Conclusion

The infrared spectrum of 6-Fluoro-8-methyl-5-nitroquinoline is rich with information, providing a clear fingerprint of its complex molecular architecture. By understanding the characteristic absorption frequencies of the nitro, fluoro, methyl, and substituted quinoline moieties, researchers can confidently verify the identity and purity of this compound. The provided experimental protocol and comparative data serve as a robust framework for obtaining and interpreting high-quality spectroscopic results, ensuring both accuracy and reproducibility in research and development settings.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Arom
  • Infrared of nitro compounds. Chemistry Blog.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. PubMed.
  • Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F.
  • 8-Methylquinoline | C10H9N | CID 11910. PubChem.
  • The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.
  • 5-Nitroquinoline | C9H6N2O2 | CID 11829. PubChem.
  • The characteristic infra-red absorption frequencies of arom
  • How to treat C–F stretching vibrations?
  • Quinoline, 8-methyl-. NIST WebBook.
  • FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. IR @ NIT Rourkela.
  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences.
  • The Infrared Spectra of Aromatic Rings.
  • Introduction to Infrared Spectroscopy. University of York.

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